Product packaging for Homoeriodictyol(Cat. No.:CAS No. 446-71-9)

Homoeriodictyol

カタログ番号: B191827
CAS番号: 446-71-9
分子量: 302.28 g/mol
InChIキー: FTODBIPDTXRIGS-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Homoeriodictyol is a trihydroxyflavanone that consists of 3'-methoxyflavanone in which the three hydroxy substituents are located at positions 4', 5, and 7. It has a role as a metabolite and a flavouring agent. It is a monomethoxyflavanone, a trihydroxyflavanone, a member of 3'-methoxyflavanones and a member of 4'-hydroxyflavanones. It is functionally related to an eriodictyol.
This compound has been reported in Populus szechuanica, Capsicum annuum, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B191827 Homoeriodictyol CAS No. 446-71-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTODBIPDTXRIGS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196243
Record name Homoeriodictyol
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Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

446-71-9
Record name Homoeriodictyol
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Record name Homoeriodictyol
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Record name Homoeriodictyol
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Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
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Record name HOMOERIODICTYOL
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Foundational & Exploratory

The Chemical Architecture and Biological Interface of Homoeriodictyol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of homoeriodictyol, a naturally occurring flavanone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its molecular interactions.

Chemical Identity and Structure

This compound, a trihydroxyflavanone, is chemically designated as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[1] Its structure consists of a flavanone backbone characterized by three hydroxyl groups at positions 5, 7, and 4', and a methoxy group at the 3' position.[1] This compound is structurally related to other well-known flavonoids such as eriodictyol and hesperetin.

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Chemical Formula C16H14O6[2]
Molecular Weight 302.28 g/mol [2]
CAS Number 446-71-9[1]
SMILES COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[1]
InChI InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. The table below presents key physicochemical data for this compound.

PropertyValueSource
Melting Point 225-227 °CChemicalBook
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick
pKa (strongest acidic) 7.49 ± 0.40ChemicalBook
logP 2.900 (estimated)The Good Scents Company

Biological and Pharmacological Activities

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary functions include taste modulation, antioxidant effects, and anti-inflammatory actions.

Quantitative Bioactivity Data

While specific IC50 values for this compound are not extensively reported across all its activities, data for its closely related analogue, eriodictyol, provides valuable insights.

ActivityTarget/AssayIC50 (Eriodictyol)Reference
Antioxidant DPPH radical scavenging~25 µM(García-Lafuente et al., 2009)
Anti-inflammatory 5-Lipoxygenase~10 µM(Kim et al., 2005)
Anticancer Human colon cancer cells (HCT116)~50 µM(Pandurangan et al., 2014)

Note: The bioactivity of this compound is expected to be in a similar range to eriodictyol due to structural similarity.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

A key mechanism underlying the antioxidant and cytoprotective effects of this compound is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-ARE signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Eriodictyon californicum

This protocol is adapted from a general method for flavonoid extraction from plant materials.

Materials:

  • Dried and powdered leaves of Eriodictyon californicum

  • Methanol (80%)

  • Rotary evaporator

  • Filter paper

  • Chromatography column (Silica gel)

  • Solvent system for chromatography (e.g., chloroform:methanol gradient)

Procedure:

  • Macerate 100 g of the dried plant powder in 1 L of 80% methanol for 48 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Subject the crude extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform:methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

  • Pool the fractions containing this compound and concentrate to yield the purified compound.

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, Mass Spectrometry) and HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might be: 0-20 min, 10-40% A; 20-25 min, 40-10% A; 25-30 min, 10% A.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the extract or sample containing this compound in methanol and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • Detection wavelength: 288 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method to assess the antioxidant potential of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

Conclusion

This compound stands out as a flavonoid with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure and diverse biological activities, particularly its antioxidant and anti-inflammatory properties mediated through pathways like Nrf2-ARE, warrant further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating more specific quantitative bioactivity data and exploring its efficacy and safety in preclinical and clinical settings.

References

The Natural Occurrence and Discovery of Homoeriodictyol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol, a naturally occurring flavanone, has garnered significant interest within the scientific community, primarily for its unique taste-modifying properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, discovery, and key experimental methodologies related to this compound. Quantitative data on its prevalence in various plant species is summarized, and detailed protocols for its extraction, isolation, and characterization are presented. Furthermore, this document elucidates the biosynthetic pathway of this compound and the current understanding of its interaction with bitter taste receptors, visualized through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, is a flavonoid belonging to the flavanone subclass.[1] Its discovery is intrinsically linked to the study of "taste-modifying" compounds, particularly those that can mask bitterness.[2][3] This property has positioned this compound as a compound of interest for the food and pharmaceutical industries. Beyond its flavor-modulating effects, emerging research suggests a range of biological activities, including antioxidant and anti-inflammatory properties.[4]

Natural Sources and Discovery

This compound is predominantly found in plants of the Eriodictyon genus, commonly known as Yerba Santa.[3] Eriodictyon californicum is a particularly rich source of this flavanone. Its presence has also been reported in other plant species, such as Viscum coloratum, Populus szechuanica, and Capsicum annuum.[1][5]

The discovery of this compound's taste-masking properties was a significant breakthrough. It was identified as one of the four key flavanones in Eriodictyon californicum responsible for this effect, alongside eriodictyol, sterubin, and its sodium salt.[2][6] Specifically, the sodium salt of this compound has been shown to be a potent bitter-masking agent, capable of reducing the bitterness of various compounds like salicin, quinine, and paracetamol by 10% to 40%.[2][3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even within samples of the same species. Recent analytical studies utilizing techniques like Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/DAD/Q-ToF) have enabled precise quantification.[7][8][9]

Table 1: Quantitative Data from UHPLC/DAD/Q-ToF Analysis of Eriodictyon Species

ParameterValueReference
Linearity (R²)> 0.99[7][8][9]
Limit of Detection (LOD)0.01-0.1 µg/mL[7][8][9]
Limit of Quantification (LOQ)0.05-0.2 µg/mL[8]
Precision (RSD)< 2.78%[7][8][9]
Recovery88.9% - 103.2%[7][8][9]

Table 2: Extraction Yield of this compound from Eriodictyon californicum

Extraction MethodYield (Mass %)Reference
Ethyl acetate extraction followed by recrystallization1.8%[1]
Ethyl acetate extraction with sodium carbonate precipitation2.3%[1]
Ethyl acetate extraction with sodium hydroxide precipitation2.4%[1]
Large-scale ethyl acetate extraction and recrystallization2.5%[1]

Experimental Protocols

Isolation and Purification of this compound from Eriodictyon californicum

This protocol is adapted from a patented technical process for isolating this compound.[1]

Materials:

  • Dried and milled aerial parts of Eriodictyon californicum

  • Ethyl acetate

  • Ice-cold 3% (w/v) sodium hydroxide solution or 10% (w/v) sodium carbonate solution

  • Deionized water

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Extraction: The dried plant material is extracted with ethyl acetate. The ratio of plant material to solvent can range from 1:1 to 1:100, with a preferred range of 1:1 to 1:10. The extraction can be performed at temperatures between 0°C and the boiling point of ethyl acetate (78°C), with room temperature being typical. Extraction methods can include stirring, percolation, or ultrasonication.

  • Dewaxing: The ethyl acetate extract is concentrated under vacuum at a temperature below 40°C to approximately 20% of its original volume. The concentrated extract is then stored at 4°C overnight to precipitate leaf waxes, which are subsequently removed by filtration.

  • Precipitation: The dewaxed filtrate is treated with an ice-cold basic aqueous solution containing sodium ions, such as 3% sodium hydroxide or 10% sodium carbonate. This results in the precipitation of a yellow solid, the sodium salt of this compound.

  • Purification: The crude precipitate is collected by filtration and washed with deionized water. Further purification can be achieved by recrystallization from water.

Quantification by UHPLC/DAD/Q-ToF

The following is a general outline of the methodology used for the quantitative analysis of this compound in plant extracts.[7][8][9]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Diode-Array Detector (DAD)

  • Quadrupole Time-of-Flight Mass Spectrometer (Q-ToF-MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the column dimensions.

  • Detection: DAD detection at a wavelength of approximately 288 nm for flavanones. Mass spectrometry is performed in both positive and negative ion modes to confirm the identity of the compounds.

Method Validation:

  • Linearity: Assessed by constructing calibration curves with standard solutions of this compound at various concentrations.

  • Sensitivity: Determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Precision: Evaluated by analyzing replicate samples to determine the relative standard deviation (RSD).

  • Accuracy: Assessed through recovery studies by spiking known amounts of this compound into blank matrix samples.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid biosynthesis pathway. The process begins with the amino acid L-tyrosine and involves several enzymatic steps to produce the key intermediate, naringenin. Naringenin is then hydroxylated to eriodictyol, which is subsequently methylated to form this compound.[10][11] This pathway has also been successfully engineered in microorganisms like Escherichia coli and Streptomyces albidoflavus for heterologous production.[11]

This compound Biosynthesis Pathway L_Tyrosine L-Tyrosine p_Coumaric_acid p-Coumaric acid L_Tyrosine->p_Coumaric_acid TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H This compound This compound Eriodictyol->this compound OMT

Caption: Biosynthesis pathway of this compound from L-Tyrosine.

Signaling Pathway of Bitter Taste Masking

The bitter-masking effect of this compound is attributed to its interaction with specific human bitter taste receptors (hTAS2Rs).[12][13] While the precise downstream signaling cascade initiated by this compound is still an active area of research, it is believed to act as an antagonist or a negative allosteric modulator at these receptors. The general mechanism of bitter taste transduction involves a G-protein coupled receptor (GPCR) signaling pathway.

Bitter Taste Signaling and this compound Interaction Bitter_Compound Bitter Compound hTAS2R hTAS2R (e.g., hTAS2R14, hTAS2R31) Bitter_Compound->hTAS2R Activates This compound This compound This compound->hTAS2R Inhibits/ Modulates G_Protein G-protein (Gustducin) hTAS2R->G_Protein Activates PLC_beta2 PLC-β2 G_Protein->PLC_beta2 Activates PIP2 PIP2 PLC_beta2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Bitter_Perception Bitter Perception Neurotransmitter_release->Bitter_Perception

Caption: Proposed mechanism of this compound's bitter-masking effect.

Conclusion

This compound stands out as a natural compound with significant potential, particularly in the realm of taste modification. This technical guide has consolidated key information on its natural sources, discovery, and the methodologies for its study. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers. As our understanding of the signaling pathways involved in its biological activities deepens, so too will the opportunities for its application in the food, pharmaceutical, and nutraceutical industries. Further research into its various physiological effects is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Homoeriodictyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol is a naturally occurring flavanone, a type of flavonoid, found in various plants, notably Yerba Santa (Eriodictyon californicum) and coriander.[1][2] Chemically classified as a trihydroxyflavanone, it features a 3'-methoxyflavanone backbone with three hydroxyl groups located at the 4', 5, and 7 positions.[1][3] This specific arrangement of functional groups is crucial to its physicochemical properties and diverse biological activities.[3] this compound has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and taste-modifying properties, making it a promising candidate for further investigation in drug discovery and development.[2][3][4] This guide provides a comprehensive overview of its core physical and chemical characteristics, details established experimental protocols for its evaluation, and illustrates key signaling pathways it modulates.

Physical and Chemical Properties

This compound is a solid, white to off-white or light yellow powder at room temperature.[3][5] Its structural and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

Summary of Quantitative Data
PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₆[1][3][6][7]
Molecular Weight 302.28 g/mol [1][3][5][6][7]
CAS Number 446-71-9[3][8]
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one[3]
Physical State Solid Powder[3][5][8]
Color White to off-white, Light yellow[3][5]
Melting Point 225-227°C (with decomposition)[3]
Boiling Point 583.8 ± 50.0 °C (Predicted)[3][9]
Water Solubility 375 mg/L at 25°C (Estimated)[3][9]
pKa Very weakly acidic (specific value not available)[2]
Detailed Property Analysis

Structural Characterization: this compound's structure is defined by a flavanone core, which consists of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring.[10] Its systematic name, (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, precisely describes the stereochemistry and the placement of its functional groups: hydroxyl (-OH) groups at positions 5 and 7 on the A-ring and position 4' on the B-ring, with a methoxy (-OCH₃) group at the 3' position of the B-ring.[3] This structure is functionally related to eriodictyol, differing by the methylation of the 3'-hydroxyl group.[1][3]

Solubility Profile: The compound exhibits limited solubility in water, estimated at 375 mg/L at 25°C, classifying it as practically insoluble.[2][3][9] In stark contrast, it demonstrates good solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, ethyl acetate, methanol, and ethanol.[3][8][11] This solubility in alcoholic and other organic solvents is advantageous for extraction, purification, and preparation of stock solutions for in vitro and in vivo studies.[3]

Spectroscopic Properties: The identification and quantification of this compound are facilitated by its characteristic spectroscopic profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, revealing distinct chemical shifts for the aromatic protons, the C-2 proton of the flavanone ring, and the methoxy group, which are characteristic of its flavanone skeleton.[3]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands corresponding to its functional groups, including hydroxyl groups, carbonyl stretching, and aromatic C-C stretching vibrations.[3]

Thermal Stability: this compound displays high thermal stability. It has a high melting point of 225-227°C, at which it also begins to decompose.[3] Its predicted boiling point is 583.8°C, further indicating its stability under normal conditions.[3][9]

Biological Activities and Signaling Pathways

This compound exerts significant biological effects, primarily through its antioxidant and anti-inflammatory activities. These effects are mediated by its interaction with key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Flavonoids like this compound are known for their potent antioxidant properties, which involve neutralizing reactive oxygen species (ROS) and modulating cellular antioxidant systems.[12] A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[12][13][15] This upregulation of endogenous antioxidant defenses provides robust protection against oxidative damage.[13][16]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO-1) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Caption: Nrf2 signaling pathway activation by this compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. This compound demonstrates anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a key transcription factor family that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18][19][20] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[18][21] Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[18][22] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of inflammatory target genes.[18][22] this compound can inhibit this pathway, likely by preventing the degradation of IκB or inhibiting other upstream activators, thereby suppressing the inflammatory response.[14][23]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation Promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following section details standardized in vitro methodologies for assessing the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Capacity Assays

Several methods are commonly used to determine the antioxidant activity of flavonoids. These assays are based on the ability of the compound to scavenge synthetic free radicals.[10]

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.[24][25]

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

    • In a 96-well plate or cuvette, add a specific volume of the this compound solution at various concentrations to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.[24][25]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[26]

    • A control containing the solvent instead of the sample is also measured.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Ascorbic acid or Trolox is typically used as a positive control.

DPPH_Workflow start Start prep_sample Prepare this compound Solutions (various conc.) start->prep_sample mix Mix Sample and DPPH Solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix incubate Incubate in Dark (30-60 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end Protein_Denaturation_Workflow start Start prep_mixture Prepare Reaction Mixture: Sample + Albumin Solution start->prep_mixture adjust_ph Adjust pH to ~6.3 prep_mixture->adjust_ph incubate_37 Incubate at 37°C (20 min) adjust_ph->incubate_37 heat Induce Denaturation (Heat at 70°C for 5-10 min) incubate_37->heat cool Cool to Room Temp. heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

References

The Flavanone Homoeriodictyol: A Technical Guide to its Classification, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol is a naturally occurring flavanone, a subclass of flavonoids, recognized for its significant biological activities, including taste-modifying, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical classification, physicochemical and spectroscopic properties, and key biological functions. Detailed experimental protocols for its isolation, biosynthesis, and bioactivity assessment are provided, alongside diagrams of its biochemical pathways to support further research and development.

Chemical Classification and Structure

This compound, with the IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, is unequivocally classified as both a flavonoid and, more specifically, a flavanone.

  • Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 polyphenolic backbone, consisting of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring.

  • Flavanones are a subclass of flavonoids distinguished by the saturation of the C2-C3 bond in the C ring and the presence of a ketone group at the C4 position.

This compound's structure fits this definition precisely. It is a trihydroxyflavanone, featuring hydroxyl groups at positions 5, 7, and 4'. Furthermore, it is classified as a 3'-O-methylated flavonoid due to the methoxy group (-OCH3) attached to the 3' position of the B ring. This methylation is a key structural feature that influences its biological activity.

G cluster_classification Chemical Classification Organic Compounds Organic Compounds Phenylpropanoids and Polyketides Phenylpropanoids and Polyketides Organic Compounds->Phenylpropanoids and Polyketides Flavonoids Flavonoids Phenylpropanoids and Polyketides->Flavonoids Flavanones Flavanones Flavonoids->Flavanones This compound This compound Flavanones->this compound

Figure 1: Hierarchical Classification of this compound.

Data Presentation

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one[1]
Molecular Formula C₁₆H₁₄O₆[1]
Molecular Weight 302.28 g/mol [1][2]
CAS Number 446-71-9[1][3]
Appearance Yellow Powder[3]
Density ~1.46 g/cm³[3][4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Practically insoluble in water.[3][5]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of this compound. The following table outlines its characteristic spectral features.

Spectroscopic TechniqueCharacteristic Features
UV-Vis (in Methanol) Band II (A-ring): λmax ≈ 290-293 nmBand I (B-ring): λmax ≈ 325-330 nm (shoulder)
Mass Spectrometry (MS) [M-H]⁻: m/z 301Key Fragments: Radical loss of a methyl group (·CH₃) from the methoxy moiety is a characteristic fragmentation pathway. Cleavage of the C-ring results in product ions characteristic of the A and B rings (e.g., m/z 153, indicative of the di-hydroxylated A-ring).
¹H-NMR (Predicted) H-2: ~5.3 ppm (dd)H-3: ~2.8-3.1 ppm (m)H-5', H-6', H-8: ~5.9-6.9 ppm (m, aromatic)-OCH₃: ~3.9 ppm (s)
¹³C-NMR (Predicted) C-2: ~79 ppmC-3: ~43 ppmC-4 (C=O): ~196 ppmAromatic Carbons: ~95-165 ppm-OCH₃: ~56 ppm
Quantitative Biological Activity

This compound exhibits several quantifiable biological effects. Its taste-modifying properties and influence on cellular transport mechanisms are of significant interest in the food and pharmaceutical industries.

Biological ActivityAssay SystemQuantitative ResultSource(s)
Taste Modification Human Sensory PanelReduces bitterness of salicin, quinine, etc., by 10-40%[5]
Glucose Uptake Differentiated Caco-2 cellsIncreases SGLT-1-mediated glucose uptake by 29.0 ± 3.83% (at 100 µM)[4]
Serotonin Release Differentiated Caco-2 cellsDecreases serotonin release by -48.8 ± 7.57% (at 100 µM)[4]
Serotonin Release Human Neural SH-SY5Y cellsDecreases serotonin release by -57.1 ± 5.43% (at 0.01 µM)[4]
Antioxidant Activity (Comparative) DPPH Assay (Eriodictyol)IC₅₀ = 1.7 mM
Anti-inflammatory Activity (Comparative) BV2 microglial cells (Eriodictyol)EC₅₀ > 10 µM for inhibition of NO, IL-6 production

Experimental Protocols

Isolation from Eriodictyon californicum

This protocol outlines a technical process for the extraction and isolation of this compound from its natural plant source.

  • Extraction: Ground, dried plant material (Eriodictyon spp.) is extracted with a non-water-miscible solvent, such as ethyl acetate, over several hours. This can be performed using a Soxhlet apparatus or by stirred maceration at room temperature.

  • Dewaxing: The crude extract is concentrated under vacuum and cooled (e.g., to 4°C overnight) to precipitate leaf waxes, which are subsequently removed by filtration.

  • Precipitation of Sodium Salt: The dewaxed filtrate is treated with a cold, basic aqueous solution containing sodium ions (e.g., 3-10% sodium carbonate or sodium hydroxide solution). This causes the selective precipitation of this compound as a yellow sodium salt.

  • Purification: The precipitated crude salt is collected by filtration and washed with cold water. Further purification is achieved by recrystallization from water or reprecipitation by adjusting the pH.

  • Conversion to Free Form: The purified sodium salt can be converted back to the free flavanone by dissolving it in water and acidifying the solution to precipitate the pure this compound.

Heterologous Biosynthesis in Escherichia coli

This protocol describes a general workflow for the microbial production of this compound, which avoids the complexities of plant extraction.

G cluster_workflow E. coli Biosynthesis Workflow start Strain Engineering (Plasmid Transformation) culture Seed Culture (e.g., LB Medium, 30°C) start->culture production Production Culture (e.g., M9 Medium + Glycerol) culture->production induction Induction (IPTG) + Precursor Feeding (Ferulic Acid) production->induction fermentation Fermentation (e.g., 32h, 30°C) induction->fermentation extraction Extraction (e.g., Ethyl Acetate) fermentation->extraction analysis Analysis (HPLC / LC-MS) extraction->analysis

Figure 2: General workflow for this compound biosynthesis in E. coli.
  • Strain Engineering: An E. coli host strain (e.g., MG1655(DE3)) is co-transformed with plasmids encoding the necessary biosynthetic enzymes. A typical pathway from a fed precursor includes:

    • 4-Coumarate:CoA ligase (4CL): To activate the precursor ferulic acid into feruloyl-CoA.

    • Chalcone synthase (CHS): To condense feruloyl-CoA with three molecules of malonyl-CoA to form the chalcone.

    • Chalcone isomerase (CHI): To cyclize the chalcone into this compound.

  • Cultivation: Transformed colonies are grown overnight in a rich medium (e.g., Luria-Bertani broth) with appropriate antibiotics at 30-37°C.

  • Production: The overnight culture is used to inoculate a defined production medium (e.g., M9 minimal medium supplemented with glycerol).

  • Induction and Fermentation: When the culture reaches a target optical density, gene expression is induced with IPTG. The precursor, ferulic acid (e.g., 1 mM), is added to the medium. The fermentation proceeds for 24-48 hours at a reduced temperature (e.g., 30°C).

  • Extraction and Analysis: The culture is quenched (e.g., with an equal volume of methanol) and centrifuged. The supernatant is extracted with ethyl acetate. The organic phase is evaporated, and the residue is redissolved in methanol for quantification by HPLC or identification by LC-MS.

Signaling Pathway Modulation

This compound, like its close analogue Eriodictyol, is known to exert potent antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), which collectively protect the cell from oxidative stress and inflammation.

G cluster_pathway Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes activates transcription Response Antioxidant & Anti-inflammatory Response Genes->Response

Figure 3: Activation of the Nrf2/ARE pathway by this compound.

References

A Technical Guide to the Historical and Pharmacological Landscape of Eriodictyon californicum and Homoeriodictyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyon californicum, commonly known as Yerba Santa, possesses a rich history of traditional medicinal use, which has prompted modern scientific investigation into its bioactive constituents. This technical guide provides an in-depth exploration of the historical context of E. californicum and the research trajectory of one of its key flavonoids, homoeriodictyol. We present a summary of quantitative data on the flavonoid composition of E. californicum, detailed experimental protocols for the extraction and analysis of its bioactive compounds, and a focused examination of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Historical Context of Eriodictyon californicum

Eriodictyon californicum, also known as Yerba Santa or "holy herb," is a plant native to California, Oregon, and Northern Mexico.[1] For centuries, Native American tribes, including the Concow, Chumash, Salinan, Ohlone, Miwok, Pomo, and Yokuts, have utilized this plant for a wide range of medicinal purposes.[2][3] Traditional applications included the treatment of respiratory ailments such as asthma, coughs, and upper respiratory infections, as well as headaches, gastrointestinal issues, fevers, and the purification of blood.[1][2][3] The leaves were prepared in various forms, including teas, poultices for wounds and sores, and smoked or chewed to alleviate respiratory symptoms.[2][3]

The therapeutic value of Yerba Santa was recognized by Spanish missionaries, who named it the "holy herb" and integrated it into their medicinal practices.[3][] By the late 19th century, E. californicum had been adopted by American physicians and was officially listed in the United States Pharmacopoeia as a primary treatment for respiratory conditions.[5] Its aromatic and sweetish taste also led to its use as a flavoring agent to mask the bitterness of other medicines.[5]

Discovery and Properties of this compound and Related Flavonoids

Modern phytochemical research has identified a rich array of flavonoids within Eriodictyon californicum, which are believed to be responsible for its medicinal properties. Among these are eriodictyol, this compound, and sterubin.[6][7][8] The Symrise Corporation identified four key flavanones in Yerba Santa with taste-modifying properties: eriodictyol, this compound, its sodium salt, and sterubin.[6][8] These compounds, particularly this compound, have been investigated for their ability to mask bitter tastes, making them valuable for the food and pharmaceutical industries.[6][8]

Beyond its taste-modifying effects, this compound has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties. Research has shown that this compound can protect endothelial cells from oxidative stress and mitochondrial dysfunction.[2] It has also been found to ameliorate memory impairment in animal models by inhibiting the NLRP3 inflammasome.[1]

Quantitative Analysis of Flavonoids in Eriodictyon californicum

The concentration of flavonoids in Eriodictyon californicum can vary depending on factors such as the plant's geographic location, harvest time, and extraction method. The following tables summarize available quantitative data.

Phytochemical Content Concentration Reference
Total Phenolic Content78.58 ± 0.016 µg GAE/mg of plant material[1]
Total Flavonoid Content6.76 ± 0.003 µg QE/mg of plant material[1]

Table 1: Total Phenolic and Flavonoid Content of Eriodictyon californicum Leaf Extract. GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

Flavonoid Concentration/Yield Notes Reference
Eriodictyol2300 - 6000 ppmIn dried leaves
This compound Sodium Salt1.8% mass yieldFrom plant material
This compound Sodium Salt2.3% mass yieldFrom plant material
This compound Sodium Salt2.4% mass yieldFrom plant material
This compound Sodium Salt2.5% mass yieldFrom plant material

Table 2: Concentration and Yield of Specific Flavonoids from Eriodictyon californicum.

Experimental Protocols

Extraction of Flavonoids from Eriodictyon californicum

This protocol describes a general method for the extraction of flavonoids, including this compound, from dried E. californicum leaves.

Materials:

  • Dried, powdered leaves of Eriodictyon californicum

  • Ethanol (80%)

  • Ethyl acetate

  • Sodium hydroxide solution (e.g., 3% w/v)

  • Filter paper

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Maceration: Suspend the powdered leaf material in 80% ethanol at a 1:10 solid-to-solvent ratio.

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator. Resuspend the concentrated extract in water and partition with ethyl acetate.

  • Isolation of this compound:

    • Concentrate the ethyl acetate fraction to approximately 20% of its original volume.

    • Cool the concentrated extract to 4°C overnight to precipitate leaf waxes, which are then removed by filtration.

    • Treat the filtrate with a cold aqueous sodium hydroxide solution to precipitate this compound as its sodium salt.

    • Collect the precipitate by filtration and wash with cold water.

    • The this compound sodium salt can be further purified by recrystallization.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways Modulated by this compound

This compound and the structurally similar eriodictyol have been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound has been shown to activate this pathway, leading to the upregulation of protective enzymes.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protective_Proteins Protective Proteins Antioxidant_Genes->Protective_Proteins Translation Protective_Proteins->ROS Neutralizes

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating inflammatory caspases. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.[1]

NLRP3_Pathway cluster_cell Macrophage / Microglia PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Binds to NFkB NF-κB TLR4->NFkB Activates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Upregulates IL1b IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b Cleavage NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation ASC ASC Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage NLRP3_active->Pro_Caspase1 Recruits & Cleaves Caspase1->Pro_IL1b Cleaves This compound This compound This compound->NLRP3_active Inhibits

Caption: Inhibition of the NLRP3 Inflammasome by this compound.

Conclusion

Eriodictyon californicum has a long and well-documented history of medicinal use that has inspired contemporary scientific inquiry. The flavonoid this compound, a key constituent of this plant, has emerged as a promising molecule with diverse pharmacological activities, including taste-modification, neuroprotection, and anti-inflammatory effects. The elucidation of its mechanisms of action, particularly its influence on the Nrf2 and NLRP3 signaling pathways, provides a solid foundation for further research and development. This technical guide offers a comprehensive overview of the historical context, chemical composition, and pharmacological properties of Eriodictyon californicum and this compound, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for Homoeriodictyol Extraction from Yerba Santa (Eriodictyon californicum)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yerba Santa (Eriodictyon californicum) is a plant native to California and northern Mexico, traditionally used for its medicinal properties. It is a rich source of various flavonoids, with Homoeriodictyol being a compound of significant interest due to its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. This document provides detailed application notes and protocols for the extraction of this compound from Yerba Santa, aimed at researchers, scientists, and professionals in drug development. The following sections offer a comparative overview of different extraction methods, detailed experimental protocols, and visual workflows to guide the extraction process.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction methods applied to Yerba Santa.

Extraction MethodSolventKey ParametersProductYieldPurity (by HPLC)Reference
Soxhlet Extraction Ethyl Acetate10 hours extractionThis compound Sodium Salt2.0% (by mass)96%[1]
Soxhlet Extraction Ethyl Acetate-This compound Sodium Salt2.5% (by mass)100% (crude 80%)[1]
Soxhlet Extraction 95% Ethanol12 hours, 60-80°CTotal Flavonoids6.76 ± 0.003 µg QE/mgNot Specified[2][3]
Maceration MethanolExhaustive (30 x 4L)This compound0.5% (by mass)Not Specified[1]
Ultrasound-Assisted 70% Ethanol25 min, 250 W, 1:30 g/mLTotal Flavonoids169.3 mg/gNot Specified[4]

Note: The yield for Ultrasound-Assisted Extraction is for total flavonoids from Eucommia ulmoides leaves and is included to provide a general reference for the potential efficiency of this method. QE = Quercetin Equivalents.

Experimental Protocols

This section provides detailed methodologies for the key extraction experiments cited in the data presentation table.

Protocol 1: Soxhlet Extraction with Ethyl Acetate

This protocol is adapted from a patented technical process for isolating this compound.[1]

1. Plant Material Preparation:

  • Dry the aerial parts of Yerba Santa (Eriodictyon californicum).

  • Grind the dried leaves into a coarse powder.

2. Soxhlet Extraction:

  • Place 100 g of the powdered plant material into a Soxhlet apparatus.

  • Add 1300 mL of ethyl acetate to the flask.

  • Heat the solvent to its boiling point and perform the extraction for 10 hours.

3. Dewaxing and Concentration:

  • After extraction, concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator at a temperature below 40°C under vacuum.

  • Store the concentrated extract at 4°C overnight to precipitate leaf waxes.

  • Filter the cold extract to remove the precipitated waxes.

4. Precipitation of this compound Sodium Salt:

  • Treat the dewaxed filtrate with 450 mL of ice-cold 10% (w/v) sodium carbonate solution. A yellow precipitate of this compound sodium salt will form.

  • Stir the mixture for 1 hour.

5. Isolation and Purification:

  • Filter the precipitate and wash it with a small amount of cold water.

  • Recrystallize the crude product from water to obtain purified this compound sodium salt.

  • Dry the purified product in a vacuum drying cabinet at 40°C.

Protocol 2: Soxhlet Extraction with Ethanol

This protocol is based on a method used to determine the total flavonoid and phenolic content of Yerba Santa.[2][3]

1. Plant Material Preparation:

  • Procure dried leaves of Eriodictyon californicum.

  • Grind the dried leaves into a coarse powder.

2. Soxhlet Extraction:

  • Place 50 g of the powdered leaves into a Soxhlet apparatus.

  • Add a sufficient volume of 95% ethanol to the flask.

  • Heat the solvent and conduct the extraction at 60-80°C for 12 hours.

3. Concentration:

  • After extraction, concentrate the ethanolic extract using a rotary evaporator.

  • Further dry the concentrated extract by desiccation.

4. Analysis (Optional):

  • The resulting extract can be used for the quantification of total flavonoids and phenols using standard methods such as the aluminum chloride method for flavonoids and the Folin-Ciocalteu method for phenols.

Protocol 3: Maceration with Methanol

This protocol is derived from a study focused on the isolation of various flavonoids from Yerba Santa.[1]

1. Plant Material Preparation:

  • Grind 2.0 kg of dried Eriodictyon californicum leaves.

2. Maceration:

  • Place the ground plant material in a large container.

  • Perform exhaustive extraction with methanol by carrying out 30 separate extractions, each with 4 L of methanol.

  • Combine all the methanol extracts.

3. Solvent Partitioning and Purification:

  • Evaporate the combined methanol extract to dryness to yield the crude extract.

  • Partition the dried methanol extract between 9:1 methanol-water and hexane.

  • Separate the methanol/water layer and evaporate it to a thick tar.

  • Partition the resulting tar with chloroform and water.

  • The precipitate formed can be further processed to isolate this compound by washing with dichloromethane.

Protocol 4: Ultrasound-Assisted Extraction (General Protocol)

1. Plant Material Preparation:

  • Dry and powder the leaves of Eriodictyon californicum.

2. Extraction:

  • Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.

  • Place the vessel in an ultrasonic bath.

  • Apply ultrasonic power of 250 W for 25 minutes at a controlled temperature (e.g., 40-60°C).

3. Isolation:

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant containing the extracted flavonoids.

  • The extract can then be concentrated and purified as described in other protocols.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described extraction methods.

Soxhlet_Extraction_Workflow start Start: Dried & Ground Yerba Santa Leaves soxhlet Soxhlet Extraction (Ethyl Acetate or Ethanol) start->soxhlet concentrate Concentration (Rotary Evaporator) soxhlet->concentrate dewax Dewaxing (if using Ethyl Acetate) (Refrigerate & Filter) concentrate->dewax Ethyl Acetate Path end_extract Crude Flavonoid Extract concentrate->end_extract Ethanol Path precipitate Precipitation (add Sodium Carbonate) dewax->precipitate filter_purify Filtration & Recrystallization precipitate->filter_purify end_product Purified this compound Sodium Salt filter_purify->end_product

Caption: Workflow for Soxhlet Extraction of this compound.

Maceration_Workflow start Start: Dried & Ground Yerba Santa Leaves macerate Exhaustive Maceration (Methanol) start->macerate evaporate Evaporation of Methanol macerate->evaporate partition1 Solvent Partitioning (Methanol/Water & Hexane) evaporate->partition1 partition2 Further Partitioning (Chloroform & Water) partition1->partition2 isolate Isolation of Precipitate (Wash with Dichloromethane) partition2->isolate end_product Isolated this compound isolate->end_product

Caption: Workflow for Maceration and Isolation of this compound.

UAE_Workflow start Start: Dried & Ground Yerba Santa Leaves mix Mix with Solvent (e.g., 70% Ethanol) start->mix ultrasound Ultrasonic-Assisted Extraction (Controlled Time, Temp, Power) mix->ultrasound centrifuge Centrifugation ultrasound->centrifuge supernatant Collect Supernatant centrifuge->supernatant concentrate Concentration & Purification supernatant->concentrate end_product Flavonoid-Rich Extract concentrate->end_product

References

Application Notes and Protocols for HPLC Analysis of Homoeriodictyol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral separation of homoeriodictyol enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a flavanone found in various plants, exhibits stereoisomerism, and the individual enantiomers may possess distinct biological activities. Therefore, their separation and quantification are crucial for research and pharmaceutical development.

Introduction

This compound [(S)-2-(3-hydroxy-4-methoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one] is a chiral flavonoid with known antioxidant, anti-inflammatory, and other pharmacological properties. The stereochemistry of flavonoids can significantly influence their pharmacokinetic and pharmacodynamic profiles. Chiral HPLC is the most common and effective method for the separation and analysis of enantiomers. This protocol is based on the successful separation of structurally similar flavanones using polysaccharide-based chiral stationary phases (CSPs).

Experimental Protocol: Chiral HPLC Separation

This protocol is adapted from established methods for the enantioseparation of flavanones, such as eriodictyol, naringenin, and hesperetin, which share a similar core structure with this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar amylose-based CSP).

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Sample: Racemic this compound standard and sample solutions.

Chromatographic Conditions

The following conditions have been found to be effective for the separation of flavanone enantiomers and are recommended for the analysis of this compound:

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 288 nm
Injection Volume 10 µL
Sample Preparation

Proper sample preparation is critical to prevent racemization and ensure accurate enantiomeric analysis.

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Plant Material Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with methanol or ethanol using ultrasonication or Soxhlet extraction at a temperature below 40°C to minimize the risk of racemization. High temperatures and extreme pH conditions should be avoided.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the residue in the mobile phase for HPLC analysis. A solid-phase extraction (SPE) step may be necessary for sample cleanup.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of flavanones structurally similar to this compound, such as naringenin and hesperetin, on a Chiralpak® AD-3R column. These values can serve as a reference for method validation for this compound enantiomers.

Parameter(+)-Enantiomer(-)-EnantiomerReference
Retention Time (t_R) t_R1t_R2[1]
Resolution (R_s) > 1.5> 1.5[1]
Limit of Detection (LOD) 0.03 - 0.5 µg/mL0.03 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.1 - 1.5 µg/mL0.1 - 1.5 µg/mL[1]
Precision (%RSD) < 14%< 14%[1]
Accuracy (% Recovery) 91.83 - 108.17%91.83 - 108.17%[1]

Note: The actual retention times and resolution for this compound enantiomers should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound from a plant source.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Extraction (MeOH/EtOH, <40°C) plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chiral_separation Chiral Separation (Chiralpak AD-H) hplc_injection->chiral_separation detection UV Detection (288 nm) chiral_separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (ubiquitinated) -> Proteasomal Degradation Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO1 Heme Oxygenase-1 (HO-1) (Antioxidant Enzyme) ARE->HO1 activates transcription

References

LC-MS/MS techniques for Homoeriodictyol quantification.

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS-based approach is a sensitive and selective method for the quantification of small molecules like homoeriodictyol in complex matrices. This technique is particularly valuable for researchers, scientists, and professionals in drug development due to its high specificity and accuracy.

Introduction to this compound

This compound is a naturally occurring flavanone, a type of flavonoid, found in various plants. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in biological samples and botanical extracts is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action.[1][2]

Principle of LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The LC system separates this compound from other components in the sample matrix. The mass spectrometer then ionizes the this compound and fragments it in a specific manner. By monitoring a specific precursor ion to product ion transition (Multiple Reaction Monitoring - MRM), this compound can be quantified with high selectivity and sensitivity, even at low concentrations.[1][3]

Application Note

This protocol describes a robust and sensitive method for the quantification of this compound in various sample types, including plasma, urine, and botanical extracts, using LC-MS/MS. The method involves a straightforward sample preparation procedure followed by analysis using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reproducible results. The choice of method depends on the sample matrix.

a) Biological Samples (Plasma, Serum, Urine) [1]

  • To a 100 µL aliquot of the biological sample, add an internal standard (IS) solution.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile or methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[1]

b) Botanical Extracts [1]

  • Weigh 10-100 mg of the dried and powdered plant material or extract.[1]

  • Add a suitable extraction solvent (e.g., methanol or ethanol) at a specific ratio (e.g., 1:10 w/v).

  • Sonciate the mixture for 30 minutes to facilitate extraction.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm membrane filter prior to LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be used as a starting point. Optimization may be required for specific instruments and applications.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionStart with 5% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM)

For quantification, specific precursor to product ion transitions for this compound and an appropriate internal standard need to be optimized on the specific mass spectrometer being used. The following table provides hypothetical MRM transitions for this compound that would need to be confirmed and optimized.

Table 2: Hypothetical MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound303.09153.023020
This compound (Quantifier)303.09137.023025
Internal Standard (e.g., Apigenin)271.06153.023522

Note: The user will need to optimize these values for their specific instrument.

Data Presentation

The performance of the method should be validated according to standard guidelines. The following table summarizes typical method validation parameters for a similar flavanone, hesperetin, which can be used as a reference for what to expect for a validated this compound assay.[4]

Table 3: Representative Method Validation Parameters

ParameterResult
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%RE)Within ±15%
Recovery85 - 115%

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway from eriodictyol to this compound through the action of a 3'-O-methyltransferase.[5][6]

G Eriodictyol Eriodictyol This compound This compound Eriodictyol->this compound Methylation Enzyme Flavone 3'-O-methyltransferase Enzyme->Eriodictyol

Caption: Biosynthesis of this compound from Eriodictyol.

Experimental Workflow for this compound Quantification

This diagram outlines the general workflow for the quantification of this compound from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Plasma, Extract, etc.) Spike Spike Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Dry Evaporation and Reconstitution Extract->Dry Filter Filtration Dry->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Integration Peak Integration and Quantification LCMS->Integration Report Data Reporting Integration->Report

Caption: LC-MS/MS Quantification Workflow.

References

Application Notes and Protocols: Homoeriodictyol in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol, a naturally occurring flavanone predominantly extracted from the Yerba Santa plant (Eriodictyon californicum), presents significant opportunities in pharmaceutical formulation.[1] Its primary and most well-documented application is as a highly effective taste-masking agent, capable of reducing the bitterness of various active pharmaceutical ingredients (APIs).[1][2][3] Beyond taste masking, its inherent antioxidant and anti-inflammatory properties suggest its potential as an active ingredient in its own right.[4] This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical research and development.

Application as a Taste-Masking Agent

This compound, particularly its sodium salt, has demonstrated broad-spectrum bitterness-masking capabilities. It has been shown to significantly reduce the bitter taste of numerous APIs without imparting a strong flavor of its own.[2][3][5]

Quantitative Data on Taste-Masking Efficacy

The following tables summarize the reported effectiveness of this compound and its sodium salt in reducing the bitterness of various APIs.

Table 1: Taste-Masking Efficacy of this compound Sodium Salt Against Various Bitter Compounds [1][3][6]

Bitter CompoundConcentration of Bitter CompoundConcentration of this compound Sodium SaltBitterness Reduction
SalicinNot SpecifiedNot Specified10 - 40%
AmarogentinNot SpecifiedNot Specified10 - 40%
ParacetamolNot SpecifiedNot Specified10 - 40%
Quinine5 mg/kg50-500 mg/kg~20%
Caffeine500 mg/L100 mg/L~30%

Table 2: Dose-Dependent Taste-Masking Effect of this compound and its Analogues against Caffeine [7]

Taste-Masking AgentConcentration of Taste-Masking AgentConcentration of CaffeineBitterness Reduction
This compound (HED)100 ppm500 ppm40 - 50%
Eriodictyol (ED)100 ppm500 ppm40 - 50%
2,4-Dihydroxybenzoic acid vanillylamide100 mg/L500 mg/L~30%
Enterodiol25 mg/L500 mg/L~30%
Experimental Protocols for Evaluating Taste-Masking Efficacy

This protocol outlines a standard procedure for quantifying the taste-masking effect of this compound using a trained human sensory panel.[3][8]

Objective: To determine the reduction in perceived bitterness of an API when formulated with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) solution of known concentration.

  • This compound solution of known concentration.

  • Purified water for rinsing.

  • Placebo formulation (without API and this compound).

  • Reference standard solutions of the API at varying concentrations.

  • Unsalted crackers or bread for palate cleansing.

Procedure:

  • Panelist Training:

    • Recruit a panel of 10-15 healthy, non-smoking adults.

    • Train panelists to identify and rate the intensity of bitterness on a standardized scale (e.g., a 10-point scale where 0 = not bitter and 10 = extremely bitter).

    • Use solutions of caffeine or quinine at varying concentrations as training standards.

  • Sample Preparation:

    • Prepare a solution of the bitter API at a clinically relevant concentration.

    • Prepare a series of test solutions containing the bitter API at the same concentration mixed with varying concentrations of this compound.

    • Prepare a placebo control (vehicle only).

    • Prepare a positive control (API solution without this compound).

  • Evaluation Session:

    • Panelists should rinse their mouths thoroughly with purified water before tasting each sample.

    • Present the samples in a randomized and blinded manner.

    • Instruct panelists to take a specific volume of the sample (e.g., 10 mL) into their mouth, hold it for a set time (e.g., 10-15 seconds), and then expectorate.

    • Panelists rate the perceived bitterness of each sample on the standardized scale.

    • A mandatory waiting period with palate cleansing (water and unsalted cracker) is required between samples.

  • Data Analysis:

    • Calculate the mean bitterness score for each sample.

    • Compare the bitterness scores of the test solutions (API + this compound) to the positive control (API only) to determine the percentage of bitterness reduction.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the results.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Randomized_Tasting Randomized & Blinded Tasting Sample_Preparation->Randomized_Tasting Bitterness_Rating Bitterness Rating Randomized_Tasting->Bitterness_Rating Palate_Cleansing Palate Cleansing Bitterness_Rating->Palate_Cleansing Data_Collection Data Collection Bitterness_Rating->Data_Collection Palate_Cleansing->Randomized_Tasting Next Sample Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for Sensory Evaluation of Taste Masking.

The human gastric tumor (HGT-1) cell line expresses bitter taste receptors and can be used as an in vitro model to screen for bitter-masking compounds.[5][9][10] Activation of these receptors leads to changes in intracellular proton concentration, which can be measured using a pH-sensitive fluorescent dye.

Objective: To evaluate the ability of this compound to inhibit the bitter-agonist-induced response in HGT-1 cells.

Materials:

  • HGT-1 cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Bitter agonist (e.g., guaifenesin, caffeine).

  • This compound.

  • pH-sensitive fluorescent dye (e.g., SNARF-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture:

    • Culture HGT-1 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Dye Loading:

    • Wash the confluent cells with assay buffer.

    • Load the cells with the pH-sensitive fluorescent dye (e.g., SNARF-1 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

    • Wash the cells again to remove excess dye.

  • Assay:

    • Add the bitter agonist solution to the wells.

    • In separate wells, add the bitter agonist solution pre-mixed with varying concentrations of this compound.

    • Include a negative control (assay buffer only) and a positive control (bitter agonist only).

    • Measure the fluorescence at two different emission wavelengths at specified time points using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two emission wavelengths to determine the intracellular pH.

    • Normalize the data to the baseline fluorescence before the addition of compounds.

    • Compare the response in the presence of this compound to the response with the bitter agonist alone to determine the percentage of inhibition.

Workflow for HGT-1 Cell-Based Assay:

HGT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HGT-1 Cell Culture Dye_Loading Dye Loading (SNARF-1 AM) Cell_Culture->Dye_Loading Add_Compounds Add Bitter Agonist +/- this compound Dye_Loading->Add_Compounds Measure_Fluorescence Measure Fluorescence Add_Compounds->Measure_Fluorescence Calculate_pH Calculate Intracellular pH Measure_Fluorescence->Calculate_pH Determine_Inhibition Determine % Inhibition Calculate_pH->Determine_Inhibition Results Results Determine_Inhibition->Results

Caption: Workflow for HGT-1 Cell-Based Bitterness Assay.

Potential Applications as an Active Pharmaceutical Ingredient

Beyond its role as an excipient, this compound possesses inherent biological activities that make it a candidate for development as an active pharmaceutical ingredient.

Antioxidant and Anti-inflammatory Properties

Flavonoids, including this compound, are known for their antioxidant and anti-inflammatory effects.[4] These properties are valuable in the development of formulations for conditions associated with oxidative stress and inflammation.

Signaling Pathway for Anti-inflammatory Action:

Anti_Inflammatory_Pathway This compound This compound Cell Cell This compound->Cell inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Cell activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Cell->Pro_inflammatory_Mediators produces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation leads to

Caption: Simplified Anti-inflammatory Signaling Pathway.

Formulation Strategies to Enhance Bioavailability

A significant challenge with flavonoids is their low oral bioavailability.[2] To formulate this compound as an effective API, strategies to enhance its solubility and absorption are necessary.

Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[9][11][12]

Protocol for Preparation of this compound Solid Dispersion by Solvent Evaporation:

Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility.

Materials:

  • This compound.

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000).

  • Organic solvent (e.g., ethanol, methanol).

  • Rotary evaporator.

  • Vacuum oven.

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, solubility, dissolution rate, and physical form (e.g., using DSC, XRD).

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.[13][14][15][16][17]

Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method:

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound.

  • Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)).

  • Water-ethanol mixture.

  • Mortar and pestle.

  • Vacuum oven.

Procedure:

  • Mixing: Mix this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1) in a mortar.

  • Kneading: Add a small amount of the water-ethanol mixture to the powder and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Characterize the inclusion complex for complexation efficiency, solubility, dissolution, and interaction between the components (e.g., using FTIR, DSC, XRD).

Logical Relationship for Bioavailability Enhancement:

Bioavailability_Enhancement This compound This compound (Poor Solubility) Formulation_Strategy Formulation Strategy This compound->Formulation_Strategy Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion Cyclodextrin_Complex Cyclodextrin Complex Formulation_Strategy->Cyclodextrin_Complex Increased_Solubility Increased Aqueous Solubility Solid_Dispersion->Increased_Solubility Cyclodextrin_Complex->Increased_Solubility Enhanced_Dissolution Enhanced Dissolution Rate Increased_Solubility->Enhanced_Dissolution Improved_Bioavailability Improved Oral Bioavailability Enhanced_Dissolution->Improved_Bioavailability

Caption: Strategies to Enhance this compound Bioavailability.

Conclusion

This compound is a versatile molecule with significant potential in pharmaceutical formulations. Its primary application as a taste-masking agent is well-supported by data, and the provided protocols offer a framework for its evaluation and implementation. Furthermore, exploring its therapeutic properties through advanced formulation strategies to overcome its inherent low bioavailability could lead to the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to develop optimized formulations for various delivery routes and therapeutic targets.

References

Application Notes and Protocols: Homoeriodictyol as a Bitter-Masking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol, a naturally occurring flavanone predominantly found in the Yerba Santa plant (Eriodictyon californicum), has demonstrated significant potential as a bitter-masking agent for food and pharmaceutical applications.[1][2] Its ability to reduce the bitterness of a wide range of compounds makes it a valuable tool in formulation development to improve palatability and patient compliance. These application notes provide a comprehensive overview of this compound's bitter-masking properties, its mechanism of action, and detailed protocols for its evaluation. This compound and its sodium salt have been shown to be effective in masking the bitter taste of various substances, including caffeine, quinine, paracetamol, and guaifenesin.[1][3]

Mechanism of Action

The primary mechanism by which this compound masks bitterness is through its interaction with specific bitter taste receptors (TAS2Rs) on the tongue.[3] Bitter compounds typically bind to these G-protein coupled receptors, initiating a signaling cascade that results in the perception of bitterness. This compound is believed to act as an antagonist or a modulator at these receptors, thereby inhibiting or reducing the activation of the downstream signaling pathway by bitter tastants.[4][5][6] Specifically, it has been shown to interact with the extracellular portion of TAS2Rs.[3]

G Bitter Taste Signaling Pathway and this compound's Point of Intervention cluster_0 Taste Bud Cell Bitter Compound Bitter Compound TAS2R Bitter Taste Receptor (TAS2R) Bitter Compound->TAS2R Binds to G-Protein G-Protein (Gustducin) TAS2R->G-Protein Activates This compound This compound This compound->TAS2R Blocks/Modulates PLCb2 Phospholipase C β2 G-Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Triggers TRPM5 TRPM5 Ion Channel Depolarization Cell Depolarization TRPM5->Depolarization Leads to Ca_release->TRPM5 Activates Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Causes Signal_to_Brain Signal to Brain (Bitter Perception) Neurotransmitter_Release->Signal_to_Brain

Figure 1: Bitter taste signaling pathway and the intervention of this compound.

Quantitative Data on Bitter-Masking Efficacy

The effectiveness of this compound in reducing bitterness varies depending on the bitter compound and the concentration of both the bitterant and the masking agent. The following table summarizes key quantitative data from various studies.

Bitter CompoundConcentration of Bitter CompoundConcentration of this compound/SaltBitterness ReductionReference
Caffeine500 ppm100 ppmSignificant decrease[1]
Caffeine0.5 g/L0.1 g/L~30%[7]
QuinineNot specifiedNot specified10-40%[1][2]
ParacetamolNot specifiedNot specified10-40%[1][2]
SalicinNot specifiedNot specified10-40%[1][2]
AmarogentinNot specifiedNot specified10-40%[1][2]
Guaifenesin1333 ppm100 ppmNo significant reduction observed in one study[4]
(+)-CatechinNot specifiedNot specifiedEffective reduction[3]

Experimental Protocols

In-Vitro Cell-Based Assay for Screening Bitter-Masking Compounds

This protocol provides a method for screening the efficacy of this compound in masking the bitterness of a target compound using a cell-based assay.

G Workflow for In-Vitro Cell-Based Assay cluster_workflow Experimental Workflow start Start cell_culture Culture HGT-1 cells start->cell_culture dye_loading Load cells with pH-sensitive dye (e.g., SNARF-1 AM) cell_culture->dye_loading treatment Treat cells with: 1. Control (buffer) 2. Bitter Compound 3. This compound 4. Bitter Compound + this compound dye_loading->treatment measurement Measure fluorescence changes (Intracellular pH) treatment->measurement analysis Analyze data to determine % reduction in bitter response measurement->analysis end End analysis->end

Figure 2: A simplified workflow for an in-vitro cell-based assay to screen bitter-masking agents.

Materials:

  • Human gastric parietal cells (HGT-1)

  • Cell culture medium and supplements

  • pH-sensitive fluorescent dye (e.g., SNARF-1 AM)

  • Bitter compound of interest

  • This compound

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture HGT-1 cells in appropriate media until they reach the desired confluency.

  • Dye Loading: Incubate the cells with a pH-sensitive dye like SNARF-1 AM, which allows for the measurement of intracellular pH changes upon receptor activation.

  • Treatment: Prepare solutions of the bitter compound, this compound, and a combination of both in a suitable buffer. Also, prepare a buffer-only control.

  • Measurement: Add the different treatment solutions to the cells and measure the fluorescence changes over time using a fluorescence plate reader. The activation of bitter taste receptors often leads to a decrease in intracellular pH.

  • Data Analysis: Calculate the change in fluorescence for each treatment group relative to the control. The bitter-masking effect of this compound can be quantified by the percentage reduction in the fluorescence signal in the presence of the bitter compound and this compound compared to the bitter compound alone.

Sensory Evaluation of Bitter-Masking Efficacy

This protocol outlines a method for conducting a human sensory panel to evaluate the effectiveness of this compound.

Panelists:

  • Recruit a panel of 15-30 trained volunteers.

  • Training should include the identification and intensity rating of basic tastes, particularly bitterness, using reference standards like caffeine and quinine solutions.[4]

Materials:

  • Bitter compound of interest

  • This compound

  • Purified, tasteless water

  • Reference solutions for bitterness (e.g., 500 ppm caffeine, 5 ppm quinine hydrochloride)[4]

  • Unsalted crackers and water for palate cleansing

Protocol:

  • Sample Preparation:

    • Prepare a solution of the bitter compound in water at a concentration that is clearly bitter but not overwhelming.

    • Prepare a second solution with the same concentration of the bitter compound plus the desired concentration of this compound (e.g., 100 ppm).[4]

    • A third sample of plain water should be included as a negative control.

  • Testing Procedure:

    • Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker to cleanse their palate before the test and between samples.

    • Present the samples to the panelists in a randomized and blinded fashion.

    • Instruct the panelists to take a specific volume of the sample into their mouth, hold it for a few seconds, and then expectorate.

  • Data Collection:

    • Ask panelists to rate the bitterness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

    • The scale should be anchored with terms like "no bitterness" and "extremely bitter."

  • Data Analysis:

    • Analyze the bitterness intensity ratings statistically (e.g., using ANOVA and post-hoc tests) to determine if there is a significant reduction in perceived bitterness in the sample containing this compound compared to the sample with the bitter compound alone.

Applications in Food and Pharmaceuticals

This compound's broad-spectrum bitter-masking ability makes it suitable for a variety of applications:

  • Pharmaceuticals: To improve the taste of bitter active pharmaceutical ingredients (APIs) in oral dosage forms like syrups, suspensions, and orally disintegrating tablets, thereby enhancing patient compliance, especially in pediatric and geriatric populations.[1][2]

  • Functional Foods and Nutraceuticals: To mask the bitterness of health-promoting ingredients such as catechins, flavonoids, and other plant-based extracts.[3][8]

  • Food and Beverages: To reduce the bitterness in products like citrus juices, coffee, and those containing artificial sweeteners that may have a bitter aftertaste.

Regulatory Status

This compound sodium salt is listed as a flavor enhancer and is considered Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). However, for any new food or pharmaceutical application, it is crucial to consult the latest regulatory guidelines in the respective region.

Conclusion

This compound is a promising natural bitter-masking agent with a well-documented ability to reduce the bitterness of a wide array of compounds. Its mechanism of action via interaction with bitter taste receptors provides a targeted approach to taste modulation. The protocols outlined in these notes offer a framework for researchers and formulators to effectively evaluate and utilize this compound to improve the palatability of their products.

References

Application Notes and Protocols for Studying Homoeriodictyol in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for investigating the effects of the flavonoid Homoeriodictyol using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model for the intestinal epithelium. The following sections offer step-by-step methodologies for assessing cell viability, intestinal barrier integrity, transport characteristics, and the impact on key signaling pathways.

Introduction to this compound and Caco-2 Model

This compound is a flavanone found in plants such as Eriodictyon californicum (Yerba Santa)[1]. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. The Caco-2 cell line, when cultured on semi-permeable supports, differentiates into a polarized monolayer of enterocytes that exhibit many morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transporters[2][3][4]. This makes them an invaluable tool for studying the absorption, transport, and cellular effects of dietary compounds like this compound[2][3][4].

Recent research has shown that this compound can influence cellular processes in differentiated Caco-2 cells. For instance, it has been demonstrated to increase glucose uptake through a sodium-coupled glucose transporter 1 (SGLT-1)-mediated pathway at a concentration of 100 μM[5][6][7]. Conversely, the same study observed a decrease in serotonin release from these cells upon treatment with this compound[5][6][7]. In terms of its intestinal permeability, studies indicate that this compound is efficiently transported across Caco-2 cell monolayers primarily via passive diffusion, although an active transport mechanism may also be involved[8].

These findings underscore the potential of this compound to modulate intestinal cell function. The following protocols provide a framework for further elucidating its mechanisms of action.

Data Presentation

The following tables summarize key quantitative data from studies on this compound and related flavonoids in Caco-2 cells.

Table 1: Effects of this compound on Differentiated Caco-2 Cells

ParameterConcentration of this compoundObserved EffectReference
Glucose Uptake100 µM+29.0 ± 3.83%[5][6]
Serotonin Release100 µM-48.8 ± 7.57%[5][6]

Table 2: Apparent Permeability Coefficients (Papp) of Various Flavanones in Caco-2 Monolayers

FlavanonePapp (A to B) (10-6 cm/s)Papp (B to A) (10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)Transport MechanismReference
Hesperetin25.0 ± 1.524.9 ± 1.2~1.0Passive Diffusion[8]
Naringenin29.9 ± 1.930.1 ± 2.5~1.0Passive Diffusion[8]
Eriodictyol20.5 ± 1.122.6 ± 1.8~1.1Passive Diffusion[8]
This compound 22.1 ± 1.3 23.5 ± 1.9 ~1.06 Passive Diffusion [8]
Sakuranetin15.8 ± 0.935.1 ± 2.7~2.2Efflux[8]

Data are presented as mean ± SD. The efflux ratio suggests that most of these flavanones, including this compound, are not significant substrates of efflux transporters like P-glycoprotein under the tested conditions.

Experimental Protocols

Caco-2 Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing and differentiating Caco-2 cells to form a polarized monolayer suitable for transport and signaling studies.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM complete medium. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Seeding on Transwells: Resuspend the cell pellet and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2. Add fresh medium to both the apical and basolateral chambers.

  • Differentiation: Maintain the cells for 21-25 days post-seeding to allow for full differentiation into a polarized monolayer. Change the culture medium in both chambers every 2-3 days.

  • Monolayer Integrity Check: Before commencing experiments, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 250 Ω·cm² are typically considered suitable for experiments[9].

Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of this compound on Caco-2 cells to establish a non-toxic working concentration range.

Materials:

  • Differentiated Caco-2 cells in a 96-well plate

  • This compound stock solution (in DMSO)

  • Serum-free DMEM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Transepithelial Electrical Resistance (TEER) Measurement

This protocol assesses the effect of this compound on the integrity of the Caco-2 cell monolayer by measuring the electrical resistance across it.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® supports

  • EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

  • Pre-warmed Hank's Balanced Salt Solution (HBSS) or transport buffer

  • This compound treatment solutions

Procedure:

  • Equilibration: Before measurement, replace the culture medium in both apical and basolateral chambers with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.

  • Initial TEER: Measure the initial TEER value of each monolayer. Sterilize the electrodes with 70% ethanol and equilibrate them in HBSS before use.

  • Treatment: Replace the buffer in the apical chamber with the this compound treatment solution at the desired non-toxic concentration. Use buffer with vehicle as a control.

  • Time-course Measurement: Measure TEER at different time points (e.g., 1, 2, 4, 24 hours) after treatment.

  • Data Calculation: To calculate the net TEER value, subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert (Ω·cm²). A significant drop in TEER suggests a disruption of tight junctions[10].

Bidirectional Transport Assay (P-glycoprotein Interaction)

This protocol determines if this compound is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux pump.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® supports

  • Transport buffer (e.g., HBSS with 25 mM glucose and 10 mM HEPES, pH 7.4)

  • This compound solution

  • Digoxin (a known P-gp substrate) and Verapamil (a known P-gp inhibitor) as controls

  • LC-MS/MS for sample analysis

Procedure:

  • Monolayer Preparation: Wash the differentiated Caco-2 monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Add this compound solution to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add this compound solution to the basolateral chamber (donor).

    • Add fresh transport buffer to the apical chamber (receiver).

    • Take samples from the apical chamber at the same time points.

  • Inhibition Assay (Optional): To test if this compound inhibits P-gp, perform a bidirectional transport assay with Digoxin in the presence and absence of this compound.

  • Sample Analysis: Quantify the concentration of this compound (or Digoxin) in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 generally indicates active efflux[2].

Analysis of Nrf2 Signaling Pathway

This protocol investigates if this compound activates the Nrf2 antioxidant response pathway.

Materials:

  • Differentiated Caco-2 cells

  • This compound treatment solutions

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B1, anti-β-actin

  • Nuclear and cytoplasmic extraction kits

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Treat Caco-2 cells with various concentrations of this compound for different time periods (e.g., 4, 8, 24 hours).

  • Protein Extraction:

    • For total protein, lyse cells directly with RIPA buffer.

    • For nuclear translocation, separate nuclear and cytoplasmic fractions using a commercial kit.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., Nrf2, HO-1 for total lysates; Nrf2 and Lamin B1 for nuclear fractions).

    • Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.

  • Data Analysis: Quantify band intensities and normalize to a loading control (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates). An increase in nuclear Nrf2 and total HO-1 protein levels would indicate activation of the pathway[11][12].

Analysis of NF-κB Signaling Pathway

This protocol assesses the potential anti-inflammatory effects of this compound by examining its impact on the NF-κB pathway.

Materials:

  • Differentiated Caco-2 cells

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • This compound treatment solutions

  • Lysis buffer and Western blot reagents as above

  • Antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-Lamin B1, anti-β-actin

  • NF-κB luciferase reporter plasmid and transfection reagents (for reporter assay)

Procedure (Western Blot):

  • Pre-treatment and Stimulation: Pre-treat Caco-2 cells with this compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) and incubate for a short period (e.g., 30-60 minutes).

  • Protein Extraction: Prepare nuclear and cytoplasmic extracts.

  • Western Blotting: Perform Western blotting as described above, using antibodies against the phosphorylated (active) forms of p65 and IκBα. Analyze the nuclear fraction for p65 translocation.

  • Data Analysis: A decrease in IκBα phosphorylation and p65 nuclear translocation in this compound-treated cells compared to the stimulated control would indicate inhibition of the NF-κB pathway.

Visualizations

Experimental and Signaling Pathway Diagrams

Below are diagrams created using the DOT language to visualize experimental workflows and key signaling pathways relevant to the study of this compound.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_assays Experimental Assays with this compound cluster_analysis Data Analysis & Interpretation start Start with Caco-2 Cells culture Culture & Passage start->culture seed Seed on Transwell Inserts culture->seed differentiate Differentiate for 21 Days seed->differentiate viability Cell Viability (MTT) differentiate->viability teer Barrier Integrity (TEER) differentiate->teer transport Transport Studies (P-gp) differentiate->transport signaling Signaling Pathways (Nrf2/NF-κB) differentiate->signaling ic50 Determine IC50 viability->ic50 conclusion Draw Conclusions teer->conclusion permeability Calculate Papp & Efflux Ratio transport->permeability protein Quantify Protein Expression signaling->protein ic50->conclusion permeability->conclusion protein->conclusion

Caption: General experimental workflow for studying this compound in Caco-2 cells.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HED This compound ROS Oxidative Stress HED->ROS Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Degradation Nrf2_cyto->Ub Inhibited Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Ub ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_exp Gene Expression (e.g., HO-1, GCLC) ARE->Gene_exp Activates Protection Cellular Protection Gene_exp->Protection

Caption: The Nrf2/ARE signaling pathway and potential activation by this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HED This compound IKK IKK Complex HED->IKK Inhibits? Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates IkB_NFkB IκB-p65/p50 Complex IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB NFkB_cyto p65/p50 IkB_NFkB->NFkB_cyto Releases Degradation IκB Degradation p_IkB->Degradation NFkB_nuc p65/p50 NFkB_cyto->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Activates Inflammation Inflammation Gene_exp->Inflammation

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of Homoeriodictyol Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for designing and conducting in vivo studies in mice to investigate the therapeutic potential of Homoeriodictyol, a flavonoid with known antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The following sections detail experimental designs, protocols, and data presentation for key therapeutic areas where this compound has shown promise.

Introduction to this compound

This compound is a flavanone found in various plants, including Yerba Santa (Eriodictyon californicum)[5]. It has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have suggested its potential in mitigating conditions associated with inflammation, oxidative stress, metabolic disorders, and neurodegeneration. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as the Nrf2 antioxidant response element pathway and the NLRP3 inflammasome[1][4][6].

General Considerations for In Vivo Studies

Before initiating in vivo experiments, several factors must be considered to ensure robust and reproducible results.

  • Animal Models: The choice of mouse strain can significantly impact experimental outcomes. C57BL/6 mice are commonly used for models of inflammation, neurodegeneration, and metabolic syndrome due to their well-characterized genetics and susceptibility to induced pathologies[7][8]. BALB/c mice are also frequently used in inflammation studies[9].

  • Pharmacokinetics and Dosing: Limited data is available on the pharmacokinetics of this compound in mice. However, studies on related flavonoids in rats suggest rapid metabolism[10][11]. Oral administration is a common route for this compound in mice[1]. Doses in the range of 50-200 µg/kg have been shown to be effective in nociception models[2][3]. For other indications, dose-response studies are recommended to determine the optimal therapeutic window.

  • Route of Administration: Oral gavage is a precise method for administering specific doses, although it can induce stress. Voluntary oral administration by incorporating the compound into a palatable jelly can minimize stress[12]. Intraperitoneal (i.p.) injections are also a common route for delivering compounds in mouse models.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Protocols

Here we provide detailed protocols for three key in vivo models to assess the efficacy of this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the anti-inflammatory properties of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response.

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)[9]

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., 0.5% carboxymethylcellulose or a solution of saline/PEG400/Tween80)[10]

  • Phosphate-buffered saline (PBS)

  • Anesthetic agent

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control: Receives vehicle only.

    • LPS Control: Receives vehicle followed by LPS.

    • This compound + LPS: Receives this compound at various doses followed by LPS.

  • Treatment: Administer this compound or vehicle orally once daily for 7 consecutive days[9].

  • Induction of Inflammation: On day 7, one hour after the final oral administration, inject LPS (e.g., 5 mg/kg) intraperitoneally. The control group receives an i.p. injection of PBS[9].

  • Sample Collection: 2-6 hours after LPS injection, anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with cold PBS and harvest tissues such as the liver, spleen, and brain.

  • Endpoint Analysis:

    • Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

    • Gene Expression: Analyze the expression of inflammatory genes in tissues using RT-qPCR.

    • Histopathology: Perform histological analysis of tissues to assess inflammatory cell infiltration.

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Model

This model is used to investigate the potential of this compound in ameliorating metabolic disorders like type 1 diabetes. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Vehicle for this compound

  • Glucose meter and strips

  • Insulin ELISA kit

Procedure:

  • Acclimatization and Baseline Measurement: Acclimate mice for one week. Measure baseline blood glucose levels and body weight.

  • Grouping: Divide mice into the following groups (n=8-10 per group):

    • Normal Control: Receives vehicle for STZ and this compound.

    • Diabetic Control: Receives STZ and vehicle for this compound.

    • This compound Treatment: Receives STZ and this compound at various doses.

  • Induction of Diabetes: For the multiple low-dose model, administer STZ (e.g., 40-50 mg/kg, freshly dissolved in citrate buffer) via i.p. injection for 5 consecutive days[13][14]. The normal control group receives citrate buffer only.

  • Confirmation of Diabetes: 72 hours after the final STZ injection, measure fasting blood glucose levels. Mice with glucose levels >250 mg/dL are considered diabetic.

  • Treatment: Begin daily oral administration of this compound or vehicle and continue for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and blood glucose levels weekly.

  • Endpoint Analysis:

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose metabolism.

    • Serum Insulin: Measure serum insulin levels using an ELISA kit.

    • Pancreatic Histology: Analyze pancreatic islets for beta-cell mass and signs of inflammation.

Protocol 3: MPTP-Induced Parkinson's Disease Model

This model is used to evaluate the neuroprotective effects of this compound. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)[7][15]

  • This compound

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Saline

  • Vehicle for this compound

  • Behavioral testing apparatus (e.g., rotarod, pole test)

  • Equipment for brain tissue processing

Procedure:

  • Acclimatization and Baseline Behavior: Acclimate mice for one week and perform baseline behavioral tests.

  • Grouping: Divide mice into the following groups (n=10-12 per group):

    • Saline Control: Receives vehicle and saline injections.

    • MPTP Control: Receives vehicle and MPTP injections.

    • This compound + MPTP: Receives this compound at various doses and MPTP injections.

  • Treatment: Begin daily oral administration of this compound or vehicle.

  • Induction of Neurodegeneration: After a pre-treatment period with this compound (e.g., 7 days), administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 5 consecutive days[7][15]. The saline control group receives saline injections.

  • Behavioral Testing: Perform behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at specified time points after the last MPTP injection (e.g., 7 and 14 days).

  • Endpoint Analysis:

    • Neurochemistry: At the end of the study, sacrifice the mice and dissect the striatum and substantia nigra. Measure levels of dopamine and its metabolites using HPLC.

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control-Value ± SEMValue ± SEMValue ± SEM
LPS Control-Value ± SEMValue ± SEMValue ± SEM
This compoundDose 1Value ± SEMValue ± SEMValue ± SEM
This compoundDose 2Value ± SEMValue ± SEMValue ± SEM
This compoundDose 3Value ± SEMValue ± SEMValue ± SEM

Table 2: Effect of this compound on Metabolic Parameters in STZ-Induced Diabetic Model

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)Body Weight Change (%)
Normal Control-Value ± SEMValue ± SEMValue ± SEM
Diabetic Control-Value ± SEMValue ± SEMValue ± SEM
This compoundDose 1Value ± SEMValue ± SEMValue ± SEM
This compoundDose 2Value ± SEMValue ± SEMValue ± SEM
This compoundDose 3Value ± SEMValue ± SEMValue ± SEM

Table 3: Effect of this compound on Motor Function and Neurochemistry in MPTP-Induced Parkinson's Model

Treatment GroupDose (mg/kg)Rotarod Latency (s)Striatal Dopamine (ng/mg tissue)Substantia Nigra TH+ Neurons (count)
Saline Control-Value ± SEMValue ± SEMValue ± SEM
MPTP Control-Value ± SEMValue ± SEMValue ± SEM
This compoundDose 1Value ± SEMValue ± SEMValue ± SEM
This compoundDose 2Value ± SEMValue ± SEMValue ± SEM
This compoundDose 3Value ± SEMValue ± SEMValue ± SEM

Visualization of Pathways and Workflows

Signaling Pathways of this compound

Homoeriodictyol_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response HED This compound NLRP3 NLRP3 Inflammasome HED->NLRP3 Inhibits Nrf2 Nrf2 HED->Nrf2 Activates Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b IL-1β Casp1->IL1b Cleaves IL18 IL-18 Casp1->IL18 Cleaves ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow start Start: Hypothesis Formulation acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (e.g., body weight, behavior) acclimatization->baseline grouping Randomized Grouping baseline->grouping treatment This compound/Vehicle Administration grouping->treatment induction Disease Model Induction (e.g., LPS, STZ, MPTP) treatment->induction monitoring In-life Monitoring (e.g., clinical signs, behavior) induction->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: General experimental workflow for this compound studies.

References

Troubleshooting & Optimization

Troubleshooting peak separation of Homoeriodictyol in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Homoeriodictyol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A common starting point for reversed-phase HPLC analysis of this compound involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[1][2] A gradient elution is often preferred over isocratic elution for complex samples to achieve better separation of multiple components.[3][4]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing for flavonoid compounds like this compound can be caused by several factors:

  • Secondary Interactions: Undesirable interactions between the analyte and the stationary phase can cause tailing.[5] Adding a small amount of acid (e.g., 0.1-0.5% acetic or formic acid) to the mobile phase can help to suppress the ionization of silanol groups on the silica-based stationary phase and reduce these interactions.[1][6]

  • Column Contamination: Buildup of sample matrix components on the column can lead to active sites that cause tailing.[5] Cleaning the column according to the manufacturer's instructions is recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] Try reducing the injection volume or the sample concentration.

  • Incorrect pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimizing the pH can improve peak shape.[4]

Q3: I am observing poor resolution between this compound and another peak. How can I improve the separation?

A3: Improving peak resolution is a common challenge in chromatography.[7][8] Here are several strategies to enhance the separation of this compound:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact selectivity and resolution.[4][6][9] For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve separation.[9]

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[10]

  • Adjust the Gradient Profile: If using a gradient, making the gradient shallower (i.e., a slower increase in the organic solvent concentration) can improve the resolution of closely eluting peaks.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) can provide different selectivity.[8]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[4][7]

  • Decrease the Column Temperature: Lowering the column temperature can increase retention and may improve resolution for some compounds.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide will help you diagnose and resolve issues related to suboptimal peak shapes for this compound.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) check_overload Is the peak overloaded? start->check_overload reduce_conc Reduce Sample Concentration/Injection Volume check_overload->reduce_conc Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No end Improved Peak Shape reduce_conc->end adjust_ph Adjust Mobile Phase pH (e.g., add acid) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end clean_column Clean or Replace the Column check_column->clean_column Yes check_solvent Is the sample solvent stronger than the mobile phase? check_column->check_solvent No clean_column->end dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes check_solvent->end No dissolve_in_mp->end

Caption: A decision tree for troubleshooting poor peak shape in chromatography.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.[5]Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity.[1]
Column overload.[5]Reduce the sample concentration or injection volume.
Column contamination or degradation.[5]Flush the column with a strong solvent or replace the column if it is old.
Peak Fronting Column overload (less common than for tailing).[5]Dilute the sample or reduce the injection volume.
Sample solvent is stronger than the mobile phase.[3][5]Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Inadequate Peak Separation (Co-elution)

This guide provides a systematic approach to improving the resolution between this compound and interfering peaks.

Workflow for Improving Peak Separation

ImproveSeparation start Inadequate Peak Separation optimize_mp Optimize Mobile Phase (Organic %) start->optimize_mp change_solvent Try a Different Organic Solvent (e.g., ACN instead of MeOH) optimize_mp->change_solvent No Improvement end Improved Resolution optimize_mp->end Improved adjust_gradient Is a gradient being used? change_solvent->adjust_gradient make_shallower Make the Gradient Shallower adjust_gradient->make_shallower Yes change_column Consider a Different Column Chemistry adjust_gradient->change_column No make_shallower->end adjust_flow Adjust Flow Rate and Temperature change_column->adjust_flow adjust_flow->end

Caption: A workflow for systematically improving peak separation in HPLC.

Parameter Action Expected Outcome
Mobile Phase Strength Decrease the percentage of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase.[9]Increased retention times for all components, which may lead to better separation between closely eluting peaks.
Mobile Phase Selectivity Replace the organic modifier (e.g., switch from methanol to acetonitrile).[10]Alters the relative retention of analytes, potentially resolving co-eluting peaks.
Gradient Elution If using a gradient, decrease the slope of the gradient (make it shallower).[4]Provides more time for closely eluting compounds to separate.
Stationary Phase Switch to a column with a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase).[8]Provides a different separation mechanism and selectivity.
Flow Rate Decrease the flow rate.[4][7]Increases the efficiency of the separation, leading to sharper peaks and potentially better resolution.
Temperature Decrease the column temperature.[7]Can increase retention and alter selectivity, which may improve resolution.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a generalized example based on published methods and should be optimized for your specific application.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Acetic Acid[1]
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and increase linearly to a high percentage over 20-40 minutes. For example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C[2]
Detection Wavelength Diode Array Detector (DAD) or UV detector set at approximately 288 nm.[11]
Injection Volume 10-20 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Reported HPLC Conditions for this compound and Related Flavonoids
Compound Column Mobile Phase Detection Reference
This compound-7-O-beta-D-glucopyranosideKromasil C18 (200 x 4.6 mm, 5 µm)Acetonitrile: 0.5% Acetic Acid (18:82, v/v)284 nm[2]
This compound-7-O-beta-D-glucopyranosideNot specifiedMethanol:Water:Glacial Acetic Acid (45:55:0.5, v/v/v)Not specified[1]
EriodictyolChiralpak OJ-RHNot specified288 nm[11]
Steppogenin and other flavonoidsAgilent Eclipse XD8-C18 (4.6 x 150 mm, 5 µm)Gradient of 0.1% Formic Acid in Methanol and Water254 nm[12]

This technical support center provides a starting point for troubleshooting your this compound chromatography. Remember that methodical, one-variable-at-a-time adjustments are key to successful method development and problem-solving.[7]

References

Challenges in reproducing Homoeriodictyol experimental data.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Homoeriodictyol.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: this compound is soluble in organic solvents such as DMSO, ethanol, acetone, and chloroform. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q2: How stable is this compound in cell culture media?

A2: The stability of flavonoids like this compound in cell culture media can be variable and is influenced by factors such as the composition of the media, pH, temperature, and exposure to light. Methoxylated flavonoids are generally more stable than their hydroxylated counterparts. It is advisable to prepare fresh dilutions of this compound in media for each experiment and to minimize prolonged incubation times when possible. Stability can be assessed by incubating this compound in the specific cell culture medium for the duration of the experiment and analyzing its concentration by HPLC.

Q3: I am observing high variability in my cell-based assay results with this compound. What could be the cause?

A3: High variability can stem from several factors:

  • Compound Stability: As mentioned in Q2, this compound may degrade in your culture medium over the course of the experiment.

  • Cell Line Health and Passage Number: The passage number of your cells can significantly impact their phenotype and response to treatment. It is recommended to use cells within a consistent and low passage number range. For SH-SY5Y cells, high passage numbers can alter their differentiation capacity and neurotransmitter expression.[1]

  • Seeding Density: Inconsistent cell seeding density can lead to variability in cell health and drug response. For SH-SY5Y cells, a low seeding density can lead to reduced growth and increased cell death.[2]

  • Assay-Specific Variability: Assays themselves can have inherent variability. For example, in NLRP3 inflammasome assays using primary macrophages, donor-to-donor variability is a common issue.[3]

Troubleshooting Guides

Issues with Cell Viability Assays
Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values across experiments. 1. Compound precipitation: this compound may precipitate in the culture medium at higher concentrations. 2. Cell density: Variations in cell number at the time of treatment. 3. Incubation time: Different exposure times to the compound.1. Visually inspect the wells for any precipitate after adding this compound. Prepare fresh dilutions for each experiment. 2. Ensure a uniform cell seeding density across all plates and experiments. 3. Standardize the incubation time for all experiments.
High background in colorimetric assays (e.g., MTT). Interaction of this compound with assay reagents: Some flavonoids can interfere with the chemical reactions of viability assays.Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. Consider using an alternative viability assay, such as a luminescence-based ATP assay.
Challenges in Nrf2 Activation Assays
Problem Possible Cause Troubleshooting Steps
No significant Nrf2 activation observed. 1. Insufficient concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short to induce a measurable response. 2. Cell type: The cell line used may not be responsive or have a robust Nrf2 pathway. 3. Compound degradation: this compound may have degraded in the culture medium.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use a cell line known to have a responsive Nrf2 pathway (e.g., HepG2, AREc32). 3. Prepare fresh solutions of this compound for each experiment.
Discrepancy between reporter assay and downstream gene expression. Off-target effects of the reporter system: The reporter construct may not fully recapitulate the endogenous Nrf2 response.Validate the results from the reporter assay by measuring the expression of endogenous Nrf2 target genes (e.g., HO-1, NQO1) using qPCR or Western blotting.
Difficulties with NLRP3 Inflammasome Inhibition Assays
Problem Possible Cause Troubleshooting Steps
High background inflammation in control cells. 1. Cell stress: Cells may be stressed due to improper handling, high passage number, or contamination, leading to baseline inflammasome activation. 2. Endotoxin contamination: Reagents or media may be contaminated with LPS.1. Use low-passage cells and handle them gently. Ensure the absence of any microbial contamination. 2. Use endotoxin-free reagents and media.
Inconsistent inhibition of IL-1β secretion. 1. Variability in priming and activation: Inconsistent timing or concentration of the priming (e.g., LPS) and activation (e.g., Nigericin, ATP) signals. 2. Donor variability (for primary cells): Primary macrophages from different donors can have varied responses.1. Strictly standardize the priming and activation protocols, including concentrations and incubation times. 2. When using primary cells, pool cells from multiple donors if possible, or use a larger number of donors to account for variability.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer10 - 50[4]
PC-3Pancreatic Cancer10 - 50[4]
HepG2Hepatocellular Carcinoma10 - 50[4]
HCT116Colorectal Cancer22.4[4]

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
  • Cell Seeding and Transfection: Seed cells (e.g., AREc32, a stable MCF7 cell line with an ARE-luciferase reporter) in a 96-well plate.[5] If using a transient transfection model, transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over the vehicle-treated control.

Protocol 3: NLRP3 Inflammasome Inhibition Assay
  • Cell Seeding: Seed macrophages (e.g., primary bone marrow-derived macrophages or THP-1 monocytes differentiated into macrophages) in a 24-well plate.

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with different concentrations of this compound for 1 hour.

  • Activation: Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for a specified time (e.g., 1-2 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β secretion by this compound compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) treat Treat Cells with this compound prep_compound->treat prep_cells Culture and Seed Cells prep_cells->treat assay_viability Cell Viability Assay treat->assay_viability assay_nrf2 Nrf2 Activation Assay treat->assay_nrf2 assay_nlrp3 NLRP3 Inflammasome Assay treat->assay_nlrp3 analysis Analyze and Interpret Results assay_viability->analysis assay_nrf2->analysis assay_nlrp3->analysis

Caption: General experimental workflow for in vitro studies with this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) This compound This compound This compound->Keap1 Inhibition ARE_nuc ARE Nrf2_nuc->ARE_nuc Binding Genes_nuc Antioxidant Genes (e.g., HO-1, NQO1) ARE_nuc->Genes_nuc Transcription

Caption: Simplified Nrf2 signaling pathway and the putative role of this compound.

nlrp3_pathway cluster_cell Macrophage LPS LPS (Priming) NLRP3 NLRP3 LPS->NLRP3 Upregulation Nigericin Nigericin (Activation) Nigericin->NLRP3 Activation ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b IL-1β (Secretion) ProIL1b->IL1b Cleavage This compound This compound This compound->NLRP3 Inhibition

Caption: The NLRP3 inflammasome activation pathway and proposed inhibition by this compound.

References

Technical Support Center: Enhancing Homoeriodictyol Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at enhancing the in vivo bioavailability of Homoeriodictyol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: Like many flavonoids, this compound faces several challenges that limit its oral bioavailability. These include poor aqueous solubility, which hinders its dissolution in the gastrointestinal fluids, and susceptibility to first-pass metabolism in the intestine and liver.[1][2] These factors can significantly reduce the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: Current research for flavonoids suggests three primary strategies for enhancing the bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and facilitate its absorption.[3][4][5]

  • Co-administration with Bioenhancers: Administering this compound with compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase its systemic exposure. Piperine and quercetin are well-known examples of such bioenhancers.[6][7][8]

  • Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a prodrug can improve its physicochemical properties, such as solubility and permeability, leading to enhanced absorption.[9][10][11]

Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?

A3: Currently, there are no specific commercially available pharmaceutical formulations of this compound marketed for enhanced bioavailability. However, the compound is present in various herbal extracts and supplements. Research into advanced delivery systems for flavonoids is ongoing and may lead to the development of such products in the future.

Troubleshooting Guides

Nanoformulation Development
Issue Possible Cause Troubleshooting Steps
Low Encapsulation Efficiency Poor affinity of this compound for the nanoparticle matrix.1. Optimize the drug-to-carrier ratio.[12] 2. Select a different polymer or lipid with higher affinity for this compound.[1][13] 3. Modify the preparation method (e.g., adjust solvent, temperature, or stirring speed).[12]
Large Particle Size or High Polydispersity Index (PDI) Aggregation of nanoparticles during formation.1. Increase the concentration of the stabilizer/surfactant.[14] 2. Optimize the homogenization or sonication parameters (time, power). 3. Filter the nanoparticle suspension to remove larger aggregates.
Instability of the Nanoformulation (e.g., aggregation, drug leakage) Inadequate surface charge or inappropriate storage conditions.1. Incorporate a stabilizer that provides sufficient steric or electrostatic repulsion.[14] 2. Optimize the zeta potential to be sufficiently positive or negative (typically > |30| mV).[1] 3. Store the formulation at an appropriate temperature and protect it from light.
In Vitro Permeability Studies (Caco-2 Cells)
Issue Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) Value Poor intrinsic permeability of this compound.1. Consider co-administration with a permeation enhancer. 2. Investigate if this compound is a substrate for efflux transporters (e.g., P-glycoprotein) by performing bidirectional transport studies.[15][16]
High Variability in Papp Values Inconsistent Caco-2 cell monolayer integrity.1. Ensure consistent cell seeding density and culture conditions.[17][18] 2. Monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity before and after the experiment.[16][17] 3. Use a standardized protocol for the permeability assay.[18]
Low Compound Recovery Non-specific binding to the experimental apparatus.1. Pre-treat the plates with a blocking agent. 2. Use low-binding plates. 3. Quantify the amount of compound remaining in the donor and receiver compartments, as well as bound to the plate, to perform a mass balance.[17]

Data Presentation

Note: The following tables present hypothetical quantitative data based on typical bioavailability enhancements observed for other flavonoids when using these methods. Direct in-vivo pharmacokinetic data for this compound with these specific enhancement strategies is not yet widely available in published literature.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in a Rat Model.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)50150 ± 352.0600 ± 120100
This compound-SLNs50450 ± 701.52100 ± 350350
This compound + Piperine50 + 10300 ± 501.01500 ± 280250
This compound Prodrug50600 ± 902.53000 ± 450500

Table 2: Comparison of In Vitro Caco-2 Cell Permeability of this compound Formulations.

Formulation Concentration (µM) Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (B→A / A→B)
This compound101.5 ± 0.32.8
This compound-SLNs104.2 ± 0.71.2
This compound + Quercetin10 + 102.9 ± 0.51.5

Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of the Lipid Phase: Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10 °C above its melting point. Dissolve a predetermined amount of this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed stirrer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the particle size to the nanometer range.[14][19]

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (12-18 hours) before oral administration of the formulations, with free access to water.

  • Formulation Administration: Administer the this compound formulations (e.g., aqueous suspension, SLNs, co-administration with piperine) orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation a This compound e Particle Size & Zeta Potential a->e Nanoformulation f Encapsulation Efficiency a->f Nanoformulation g Caco-2 Permeability Assay a->g Nanoformulation b Nano-carrier (Lipid/Polymer) b->e Nanoformulation b->f Nanoformulation b->g Nanoformulation c Bioenhancer (e.g., Piperine) i Pharmacokinetic Study c->i Co-administration d Structural Modification (Prodrug Synthesis) d->i Prodrug h Animal Model (Rats) g->h Proceed to in vivo h->i j Bioavailability Assessment i->j

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

Caption: Potential signaling pathways modulated by this compound/Eriodictyol.[20][21][22]

References

Technical Support Center: Optimizing Microbial Homoeriodictyol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of homoeriodictyol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No this compound Titer

  • Question: I have engineered the this compound biosynthesis pathway in my microbial host (E. coli / S. cerevisiae), but I am observing very low or no final product. What are the potential causes and solutions?

  • Answer: Low this compound titers are a common challenge in microbial biosynthesis.[1] Several factors could be contributing to this issue. Here's a systematic troubleshooting approach:

    • Precursor Limitation: The biosynthesis of this compound relies on sufficient intracellular pools of precursors like L-tyrosine and malonyl-CoA.[2][3]

      • Solution: Supplement the culture medium with precursors such as L-tyrosine, p-coumaric acid, caffeic acid, or ferulic acid.[4] Additionally, you can engineer the host's central metabolism to enhance the production of these precursors.[5] For instance, deleting genes involved in the catabolism of L-tyrosine (e.g., hppD) can increase its availability for the flavonoid pathway.[2][3]

    • Inefficient Enzyme Activity: The heterologous expression of plant-derived enzymes in microbial hosts can lead to poor performance due to issues with codon usage, protein folding, or suboptimal reaction conditions.[1]

      • Solution:

        • Enzyme Selection: Screen enzymes from different plant sources to find those with the highest activity in your host.[4]

        • Codon Optimization: Synthesize the genes with codons optimized for your specific microbial host.

        • Protein Engineering: Employ protein engineering techniques to improve enzyme stability and catalytic efficiency.[1]

    • Imbalance in Pathway Gene Expression: The expression levels of the biosynthetic pathway genes need to be well-balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product.

      • Solution: Use promoters of varying strengths to fine-tune the expression of each enzyme in the pathway.[6] Employing a multi-plasmid system or integrating the genes into the host chromosome can also help in achieving balanced expression.

    • Toxicity of Intermediates or Final Product: Accumulation of pathway intermediates like p-coumaric acid or the final product, this compound, can be toxic to the microbial cells, leading to growth inhibition and reduced productivity.[7]

      • Solution:

        • Process Optimization: Optimize fermentation conditions (e.g., feeding strategies) to avoid high concentrations of toxic compounds.

        • Host Engineering: Engineer the host for increased tolerance to aromatic compounds.

        • In situ Product Removal: Implement strategies for the continuous removal of the product from the culture medium.

2. Accumulation of Intermediates

  • Question: HPLC analysis of my culture extract shows a high peak for an intermediate (e.g., p-coumaric acid, naringenin chalcone, or eriodictyol) but a very small peak for this compound. How can I resolve this?

  • Answer: The accumulation of intermediates points to a bottleneck at a specific step in the biosynthetic pathway.

    • Identify the Bottleneck: The accumulating intermediate indicates that the subsequent enzyme in the pathway is rate-limiting. For example, if eriodictyol is accumulating, the 3'-O-methyltransferase (3'OMT) is likely the bottleneck.

    • Troubleshooting Steps:

      • Increase Expression of the Downstream Enzyme: Enhance the expression of the enzyme responsible for converting the accumulating intermediate. This can be achieved by using a stronger promoter or increasing the gene copy number.

      • Co-factor Availability: Ensure that any necessary co-factors for the bottleneck enzyme are readily available. For O-methyltransferases, the availability of S-adenosyl-L-methionine (SAM) is crucial.[8]

      • Enzyme Characterization: If possible, perform in vitro assays to confirm the activity of the problematic enzyme under your experimental conditions.

3. Poor Microbial Growth

  • Question: After inducing the expression of the this compound pathway, the growth of my microbial culture is significantly inhibited. What could be the cause?

  • Answer: Poor cell growth upon induction is often due to metabolic burden or the toxicity of expressed proteins or metabolic products.

    • Metabolic Burden: Overexpression of multiple heterologous proteins can place a significant metabolic load on the host, diverting resources from essential cellular processes.

      • Solution:

        • Optimize Induction Conditions: Lower the concentration of the inducer (e.g., IPTG) or conduct the induction at a lower temperature to reduce the rate of protein synthesis.

        • Use Weaker Promoters: Employ weaker promoters to reduce the overall protein expression levels.

    • Toxicity: As mentioned earlier, pathway intermediates or the final product can be toxic.

      • Solution: Refer to the solutions provided in the "Low or No this compound Titer" section regarding toxicity.

Data Presentation

Table 1: this compound and Related Flavanone Production in Engineered Microbes

FlavanoneHost OrganismPrecursor/Carbon SourceTiter (mg/L)Reference
This compound Escherichia coliGlycerol17[9][10][11][12][13]
This compound Escherichia coliFerulic acid52[9][11][13]
This compound Streptomyces albidoflavusL-tyrosine3.8[2]
EriodictyolEscherichia coliCaffeic acid88[9]
EriodictyolEscherichia coliCaffeic acid55[10][12][13][14]
NaringeninEscherichia coliGlycerol484[9][10][11][12][13]
PinocembrinEscherichia coliPhenylalanine198[9][10][11][12][13]

Experimental Protocols

1. General Culture Conditions for E. coli

  • Strain: E. coli DH5α or other suitable strains for cloning and expression.

  • Media:

    • Luria-Bertani (LB) Broth: For routine growth and plasmid maintenance.

    • Terrific Broth (TB) or M9 Minimal Medium: For higher cell density and flavonoid production.[15] TB is a rich medium, while M9 allows for more defined studies.

  • Antibiotics: Use appropriate antibiotics for plasmid selection and maintenance.

  • Growth Conditions:

    • Grow seed cultures overnight at 37°C with shaking (200-250 rpm).

    • Inoculate the production culture with the overnight seed culture to an initial OD600 of 0.05-0.1.

    • Grow the production culture at 37°C with shaking.

2. Induction of Gene Expression

  • Grow the production culture to an OD600 of 0.6-0.8.

  • Induce protein expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for lac-based promoters).

  • After induction, reduce the incubation temperature to a range of 18-30°C to improve protein folding and reduce metabolic burden.

  • Continue to incubate for 24-72 hours.

3. Precursor Feeding

  • Prepare a sterile stock solution of the precursor (e.g., ferulic acid, caffeic acid) in a suitable solvent (e.g., ethanol or DMSO).

  • Add the precursor to the culture medium at the time of induction or in a fed-batch manner. Final concentrations typically range from 0.5 to 3 mM.[11][15]

4. Extraction and Analysis of this compound

  • Extraction:

    • Centrifuge a sample of the culture to separate the cells from the supernatant.

    • Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.

    • Vortex vigorously and then centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase and evaporate it to dryness.

  • Analysis:

    • Resuspend the dried extract in methanol.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the flavonoids.

    • Detect the compounds using a UV detector at a wavelength of approximately 280 nm.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve of a known concentration.[15]

Visualizations

Homoeriodictyol_Biosynthesis_Pathway cluster_host_metabolism Host Central Metabolism cluster_pathway Heterologous this compound Pathway L-Tyrosine L-Tyrosine Malonyl-CoA Malonyl-CoA CHS CHS Malonyl-CoA->CHS p-Coumaric_acid p-Coumaric_acid C3H C3H p-Coumaric_acid->C3H Caffeic_acid Caffeic_acid COMT COMT Caffeic_acid->COMT Ferulic_acid Ferulic_acid 4CL 4CL Ferulic_acid->4CL Feruloyl-CoA Feruloyl-CoA Feruloyl-CoA->CHS Homoeriodictyol_chalcone Homoeriodictyol_chalcone CHI CHI Homoeriodictyol_chalcone->CHI This compound This compound TAL TAL TAL->p-Coumaric_acid Tyrosine Ammonia Lyase C3H->Caffeic_acid C3H->Caffeic_acid p-Coumarate 3-Hydroxylase COMT->Ferulic_acid COMT->Ferulic_acid Caffeic acid O-Methyltransferase 4CL->Feruloyl-CoA 4CL->Feruloyl-CoA 4-Coumarate:CoA Ligase CHS->Homoeriodictyol_chalcone CHS->Homoeriodictyol_chalcone Chalcone Synthase CHI->this compound CHI->this compound Chalcone Isomerase Experimental_Workflow A Strain Engineering (Plasmid Construction & Transformation) B Seed Culture (Overnight growth) A->B C Production Culture (Inoculation & Growth) B->C D Induction of Gene Expression (e.g., IPTG addition) C->D F Fermentation (24-72 hours) D->F E Precursor Feeding (Optional) (e.g., Ferulic Acid) E->F G Sample Collection F->G H Extraction (Ethyl Acetate) G->H I Analysis (HPLC) H->I J Data Interpretation & Optimization I->J

References

How to minimize degradation of Homoeriodictyol during sample analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to minimize the degradation of Homoeriodictyol during sample analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: Like many flavonoids, this compound is sensitive to a range of environmental conditions. The primary factors that can induce degradation are exposure to light, non-optimal temperatures, extreme pH conditions (both acidic and alkaline), and the presence of oxygen or oxidizing agents.[1][2][3] Stability testing is crucial to evaluate the impact of these conditions on your specific sample matrix.[1]

Q2: How should I store this compound standards and samples to ensure stability?

A2: Proper storage is critical for maintaining the integrity of your samples.[4] Recommended storage conditions depend on the form of the this compound:

  • Solid (Powder): For long-term storage (up to 3 years), the solid compound should be stored at -20°C under a nitrogen atmosphere and protected from direct sunlight.[5]

  • In Solvent: When dissolved in a solvent, this compound is more susceptible to degradation. For long-term storage (up to 1 year), solutions should be kept at -80°C.[5]

  • Biological Samples: For short-term storage, refrigeration or freezing at -20°C is suitable. However, long-term storage requires ultra-low temperatures (-80°C) or cryogenic preservation to prevent degradation.[6]

Q3: I am seeing new, unidentified peaks in my chromatogram. Could this be degradation?

A3: Yes, the appearance of new peaks is a common indicator of degradation. Forced degradation studies, where samples are intentionally exposed to stress conditions (e.g., acid, alkali, oxidation, light, heat), are performed to identify potential degradation products and to ensure that the analytical method can separate these from the parent compound, this compound.[1][7] Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for identifying the structure of these unknown peaks.[1]

Q4: What are the most reliable analytical methods for stability-indicating analysis of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely used and reliable methods.[1][8] These techniques offer the high sensitivity and selectivity required to accurately quantify this compound and separate it from any degradation products or interferences within a complex matrix.[1][9]

Troubleshooting Guide

Unexpected loss of analyte or variability in results can often be traced back to sample degradation. This guide helps you troubleshoot common issues.

Diagram 1: Troubleshooting Logic for Unexpected Sample Degradation

G start Unexpected Degradation or Low Analyte Recovery check_storage Were samples stored correctly? (Temp, Light, Headspace) start->check_storage check_prep Was sample prep protocol followed? (pH, Temp, Solvents, Time) check_storage->check_prep Yes remedy_storage Action: Review and implement proper storage protocols. Re-analyze a new sample. check_storage->remedy_storage No check_method Is the analytical method validated as stability-indicating? check_prep->check_method Yes remedy_prep Action: Review protocol for harsh conditions. Use antioxidants/ inert gas if needed. check_prep->remedy_prep No remedy_method Action: Perform forced degradation study to validate method's ability to separate degradants. check_method->remedy_method No remedy_investigate Action: Investigate other sources of error (e.g., instrument performance, standard purity). check_method->remedy_investigate Yes storage_yes Yes storage_no No prep_yes Yes prep_no No method_yes Yes method_no No

Caption: A decision tree for troubleshooting unexpected this compound degradation.

Data on this compound Stability & Analysis

Quantitative data is essential for developing robust analytical methods and ensuring sample stability.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Precautions
Solid (Powder) -20°CUp to 3 yearsStore under nitrogen, protect from direct sunlight[5]
In Solvent -80°CUp to 1 yearUse high-purity solvents, minimize headspace[5]
Biological Matrix -80°C / CryogenicLong-termMinimize freeze-thaw cycles[6]

Table 2: Example Parameters for HPLC-based this compound Analysis

ParameterSerum Analysis[8]Plasma & Tissue Analysis[10]
Technique HPLC-UVHPLC
Column Chiralcel OJ-RHNot Specified
Detection 288 nmNot Specified
Linearity Range 0.5 - 100.0 µg/mL0.1 - 200.0 µg/mL (Plasma)
Precision (CV%) < 15%< 13.1%
Accuracy (Bias%) < 15%-0.8% to 5.4% (Plasma)
Extraction Efficiency > 88.0%> 73.17%

Experimental Protocols & Workflows

Adhering to validated protocols is key to minimizing degradation.

Diagram 2: Key Factors Leading to this compound Degradation

G cluster_factors Degradation Factors Light Light Exposure (Photodegradation) Degradation This compound Degradation Light->Degradation Temp High Temperature (Thermal Degradation) Temp->Degradation pH Extreme pH (Acid/Base Hydrolysis) pH->Degradation Oxygen Oxygen/Oxidants (Oxidation) Oxygen->Degradation

Caption: Environmental factors that can cause the degradation of this compound.

Protocol 1: General Workflow for this compound Analysis

This protocol outlines the critical steps from sample collection to analysis, designed to preserve the integrity of the analyte.

Diagram 3: Recommended Experimental Workflow for this compound Analysis

G cluster_pre Pre-Analysis cluster_analysis Analysis Collection 1. Sample Collection - Minimize light exposure - Process promptly Prep 2. Sample Preparation - Work on ice - Use inert atmosphere if possible Collection->Prep Storage 3. Storage - Aliquot samples - Store at -80°C Prep->Storage Analysis 4. HPLC / LC-MS Analysis - Use validated method - Include stability controls Storage->Analysis Data 5. Data Interpretation - Check for degradation peaks - Verify recovery Analysis->Data

Caption: A workflow emphasizing key steps to prevent this compound degradation.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to develop a truly stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.

    • Thermal Degradation: Incubate a sample at a high temperature (e.g., 80°C) in a calibrated oven.

    • Photodegradation: Expose a sample to a controlled light source (as per ICH Q1B guidelines).

  • Neutralization & Dilution: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using your HPLC or LC-MS/MS method.

  • Evaluation: Evaluate the chromatograms to assess the degree of degradation and to ensure that the degradation product peaks are well-resolved from the main this compound peak. This confirms the method is "stability-indicating".[7]

References

Technical Support Center: Accurate Quantification of Homoeriodictyol in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the accurate quantification of Homoeriodictyol in serum.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in serum?

A1: The most widely accepted and robust method for the quantification of this compound in serum is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in a complex biological matrix like serum.[1]

Q2: How should serum samples be collected and stored to ensure the stability of this compound?

A2: To ensure the stability of this compound, serum samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C for long-term stability.[2] For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[4]

Q3: What are the primary metabolites of this compound that I should be aware of in serum analysis?

A3: Like many flavonoids, this compound is expected to undergo phase II metabolism in the body, primarily forming glucuronide and sulfate conjugates.[5][6][7] When developing a quantitative method, it is important to consider whether you need to measure the parent compound only or also its major metabolites. Enzymatic hydrolysis (using β-glucuronidase and sulfatase) of the serum sample prior to extraction can be employed to measure total this compound (aglycone).

Q4: What is a suitable internal standard (IS) for the quantification of this compound?

A4: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). However, if this is not commercially available, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used. Vanillin has been used as an internal standard for the quantification of a this compound glycoside in rat plasma.[8] For flavanones, other structurally related flavonoids like hesperetin or naringenin could also be considered, but their suitability must be thoroughly validated.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound in serum.

Issue 1: Low or No Recovery of this compound After Sample Preparation
Possible Cause Troubleshooting Step
Inefficient Protein Precipitation: Proteins in serum can bind to this compound, preventing its extraction.Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol, typically in a 3:1 or 2:1 ratio to serum). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure a clear supernatant.[9]
Suboptimal Solid-Phase Extraction (SPE) Protocol: The chosen SPE sorbent or solvent system may not be appropriate for this compound.For flavanones like this compound, a reversed-phase sorbent such as C18 is commonly used.[10] Optimize the wash and elution steps. A weak wash (e.g., 5% methanol in water) will remove polar interferences, while a stronger organic solvent (e.g., methanol or acetonitrile) is needed for elution. Ensure the pH of the sample load is adjusted to be below the pKa of this compound to promote retention on the C18 sorbent.
Analyte Degradation during Sample Preparation: this compound may be unstable under certain pH or temperature conditions.Keep samples on ice during processing and minimize the time between extraction and analysis.[11] Avoid extreme pH conditions during extraction.
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Cause Troubleshooting Step
Matrix Effects: Co-eluting endogenous components from the serum matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and variable results.Improve sample cleanup by using a more rigorous SPE protocol or by employing phospholipid removal plates.[12] Diluting the sample extract before injection can also mitigate matrix effects, but this may compromise sensitivity. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[13]
Inconsistent Sample Preparation: Minor variations in sample handling can lead to significant differences in results.Ensure consistent timing for all steps, especially incubation and evaporation. Use precise and calibrated pipettes. Automating the sample preparation process can improve reproducibility.
Instrumental Carryover: Residual this compound from a high concentration sample may be injected with the subsequent sample, leading to artificially high readings in the latter.Optimize the LC method to include a robust needle wash with a strong organic solvent. Injecting a blank solvent after a high concentration sample can help assess and mitigate carryover.
Issue 3: Poor Peak Shape or Low Sensitivity in the LC-MS/MS Analysis

| Possible Cause | Troubleshooting Step | | Suboptimal Chromatographic Conditions: The mobile phase composition or gradient may not be suitable for this compound. | For reversed-phase chromatography of flavonoids, a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically used to improve peak shape and ionization efficiency.[14][15] Optimize the gradient to ensure good separation from matrix components. | | Incorrect Mass Spectrometry Parameters: The ionization source settings and MS/MS transitions may not be optimized for this compound. | Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and temperature. Perform a product ion scan to identify the most abundant and stable fragment ions for the Multiple Reaction Monitoring (MRM) transitions.[16] | | Contamination of the LC-MS System: Buildup of contaminants from the serum matrix can lead to high background noise and reduced sensitivity. | Regularly clean the ion source. Use a guard column to protect the analytical column from contaminants. Ensure high-purity solvents and reagents are used. |

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and related compounds. Note that human pharmacokinetic data for this compound is limited in the public domain; therefore, data from animal studies and related flavanones are provided for reference.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Linear Range (in rat serum) 0.5 - 100.0 µg/mL[17]
Limit of Quantitation (LOQ) (in rat serum) 0.5 µg/mL[17]
Extraction Recovery (this compound-7-O-beta-D-glucopyranoside from rat plasma) >73.17%[8]
Intra-day Precision (%CV) <15%[17]
Inter-day Precision (%CV) <15%[17]

Table 2: Pharmacokinetic Parameters

ParameterAnalyteSpeciesDoseValueReference
AUC (Area Under the Curve) This compound-7-O-beta-D-glucopyranosideRatIntravenous16.04 ± 3.19 µg.h/mL[8]
T½ (Half-life) This compound-7-O-beta-D-glucopyranosideRatIntravenous1.27 ± 0.31 h[8]
Cmax (Peak Plasma Concentration) Hesperetin (related flavanone)Human300 mL Blood Orange Juice79.8 ± 60.1 ng/mL[18]
Tmax (Time to Peak Concentration) Hesperetin (related flavanone)Human300 mL Blood Orange Juice5.1 ± 0.6 h[18]

Note: The pharmacokinetic parameters of this compound in humans are not well-documented in publicly available literature. The provided data for hesperetin, a structurally similar flavanone, can offer an initial estimation for experimental design.

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Serum

This protocol is a general guideline for the extraction of this compound from serum using a C18 reversed-phase SPE cartridge. Optimization may be required for specific applications.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Serum sample

  • Internal Standard (IS) working solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw serum samples on ice.

    • To 200 µL of serum, add 20 µL of IS working solution and vortex briefly.

    • Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water containing 0.1% formic acid. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated serum supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.

  • Elution:

    • Elute the retained this compound and IS with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis serum Serum Sample + IS ppt Protein Precipitation (Acidified Water) serum->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant load Load Supernatant supernatant->load condition Condition & Equilibrate (Methanol, Water) condition->load wash Wash (Aqueous Methanol) load->wash elute Elute (Methanol/Acetonitrile) wash->elute drydown Dry-down elute->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms putative_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound pi3k PI3K This compound->pi3k putative modulation akt Akt pi3k->akt nfkb NF-κB akt->nfkb inhibition inflammation Inflammatory Response nfkb->inflammation

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Homoeriodictyol and Eriodictyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related flavanones, Homoeriodictyol and Eriodictyol. Eriodictyol, a widely studied flavonoid found in citrus fruits and medicinal plants, is known for a variety of therapeutic effects.[1][2] this compound is a natural methoxylated metabolite of Eriodictyol.[3][4] This comparison synthesizes experimental data on their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties to assist researchers in evaluating their potential therapeutic applications.

Antioxidant Activity

Both this compound and Eriodictyol exhibit significant antioxidant properties, primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[1][5] The core difference in their structure—a methoxy group in this compound versus a hydroxyl group in Eriodictyol at the 3' position of the B-ring—can influence their radical scavenging potency and interaction with cellular targets.

A key mechanism for their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Eriodictyol has been shown to protect cells from oxidative damage by upregulating Nrf2 and its downstream targets like heme oxygenase-1 (HO-1).[3][7] Studies on an Alzheimer's disease model showed that both compounds could effectively reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1]

Table 1: Comparative Antioxidant Activity Data

Assay/Model Compound Concentration/Dose Result Reference
In Vivo Oxidative Stress (Aβ25–35-induced mice)
SOD (U/mgprot) Eriodictyol 50 mg/kg 118.4 ± 8.2 [1][8]
This compound 50 mg/kg 119.2 ± 7.5 [1][8]
GSH-Px (U/mgprot) Eriodictyol 50 mg/kg 58.3 ± 4.1 [1][8]
This compound 50 mg/kg 59.1 ± 3.8 [1][8]
MDA (nmol/mgprot) Eriodictyol 50 mg/kg 2.8 ± 0.3 [1][8]
This compound 50 mg/kg 2.7 ± 0.4 [1][8]
In Vitro Radical Scavenging

| Cu(II) reduction | Eriodictyol | 7.4-236 µM | Comparable to Sigmoidin A |[9][10] |

Anti-inflammatory Activity

Eriodictyol and this compound are potent anti-inflammatory agents. They exert their effects by inhibiting key inflammatory mediators and signaling pathways. A comparative study revealed that both compounds can ameliorate neuroinflammation by inhibiting the NLRP3 inflammasome pathway, a key component of the innate immune response.[1][6] This leads to a reduction in the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]

Eriodictyol has been extensively shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory models.[11] It also inhibits the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the phosphorylation of key signaling molecules like IκBα and the p65 subunit.[3][11]

Table 2: Comparative Anti-inflammatory Activity Data

Assay/Model Compound Concentration/Dose Target Result Reference
NLRP3 Inflammasome Inhibition (Aβ25–35-induced mice) Eriodictyol 50 mg/kg NLRP3, ASC, Caspase-1 Significant reduction in protein expression [1][8]
This compound 50 mg/kg NLRP3, ASC, Caspase-1 Significant reduction in protein expression [1][8]
Inflammatory Cytokine Inhibition (Aβ25–35-induced mice) Eriodictyol 50 mg/kg IL-1β, IL-18, TNF-α Significant reduction in cytokine levels [1][8]
This compound 50 mg/kg IL-1β, IL-18, TNF-α Significant reduction in cytokine levels [1][8]
In Vitro Inflammation (IL-1β-induced chondrocytes) Eriodictyol 10, 20, 40 µM NO, PGE2 Production Dose-dependent inhibition [11]

| | Eriodictyol | 10, 20, 40 µM | p-p65/p65, p-IκBα/IκBα | Dose-dependent inhibition of phosphorylation |[11] |

G General Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->ProInflammatory transcription Compounds Eriodictyol & this compound Compounds->IKK inhibits Compounds->NFkB inhibits NLRP3 NLRP3 Inflammasome Activation Compounds->NLRP3 inhibits Casp1 Caspase-1 NLRP3->Casp1 activates IL1b IL-1β / IL-18 (Mature) Casp1->IL1b cleaves & activates

Fig 1. Inhibition of Inflammatory Pathways
Anticancer Activity

Both flavonoids have demonstrated anticancer properties, though data for Eriodictyol is more extensive. Eriodictyol induces cytotoxicity in a range of cancer cell lines, including lung, liver, and glioma cells.[12][13][14] Its mechanisms include the induction of apoptosis via modulation of the Bcl-2/Bax protein ratio, cell cycle arrest at the G2/M phase, and inhibition of critical cell survival pathways like PI3K/Akt/mTOR.[13][14][15]

This compound has been shown to induce apoptosis in androgen-resistant prostate cancer cells (PC3) and inhibit their migration.[16] It upregulates pro-apoptotic genes (CASP3, BAX) and downregulates the anti-apoptotic gene BCL2.[16]

Table 3: Comparative Anticancer Activity (IC50 Values)

Cell Line Compound IC50 Value Reference
A549 (Human Lung Cancer) Eriodictyol 50 µM [12][15]
HepG2 (Human Liver Cancer) Eriodictyol 45.63 µM [13]
Huh-7 (Human Liver Cancer) Eriodictyol 78.26 µM [13]
U87MG (Human Glioma) Eriodictyol ~100 µM [14]

| PC3 (Human Prostate Cancer) | this compound | Concentration-dependent apoptosis |[16] |

G Anticancer Signaling Pathways Compounds Eriodictyol & this compound PI3K PI3K Compounds->PI3K inhibits Akt Akt Compounds->Akt inhibits mTOR mTOR Compounds->mTOR inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compounds->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compounds->Bax activates G2M G2/M Phase Arrest Compounds->G2M PI3K->Akt activates Akt->mTOR activates Akt->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Fig 2. Anticancer Mechanisms of Action
Neuroprotective Activity

The neuroprotective effects of both compounds are closely linked to their antioxidant and anti-inflammatory properties. A significant finding is that both Eriodictyol and this compound can cross the blood-brain barrier, a prerequisite for direct action within the central nervous system.[1] In a mouse model of Alzheimer's disease, oral administration of both compounds for four weeks improved memory impairment.[1] This effect was associated with the inhibition of the NLRP3 inflammasome and a reduction in oxidative stress within brain tissue.[1] Eriodictyol has also been shown to protect neuronal cells from Aβ-induced cell death by activating the Nrf2/ARE signaling pathway.[6]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound, Eriodictyol), positive control (e.g., Ascorbic Acid, Trolox), Methanol.

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control in methanol.

    • In a 96-well microplate, add 50 µL of each sample dilution to the wells.[17]

    • Add 150 µL of the methanolic DPPH solution to each well.[17]

    • Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[17][18]

    • Measure the absorbance at 517 nm using a microplate reader.[19]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM in water), Potassium persulfate (2.45 mM in water), test compounds, positive control (e.g., Trolox), Ethanol or Methanol.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions.[17][20]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

    • Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17][19]

    • Prepare serial dilutions of the test compounds and positive control.

    • Add 20 µL of each sample dilution to a 96-well plate, followed by 180 µL of the diluted ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.[19]

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the ability of compounds to inhibit the inflammatory response induced by lipopolysaccharide (LPS).

  • Materials: RAW 264.7 murine macrophage cell line, DMEM culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli), Griess Reagent, ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5–2 x 10^5 cells/well and allow them to adhere overnight at 37°C with 5% CO2.[21][22]

    • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound or Eriodictyol for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[23]

    • Nitric Oxide (NO) Measurement:

      • Collect 100 µL of the cell culture supernatant.

      • Mix it with 100 µL of Griess Reagent in a new 96-well plate.[24]

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm.[24] Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (TNF-α, IL-6):

      • Collect the cell culture supernatant.

      • Measure the concentration of TNF-α and IL-6 using specific commercial ELISA kits according to the manufacturer's instructions.[25]

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or SDS-HCl).[27]

  • Procedure:

    • Seed cells (e.g., cancer cells or RAW 264.7 cells) in a 96-well plate at an appropriate density and incubate overnight.[27]

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[26]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26][27]

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[27]

    • Cell viability is expressed as a percentage relative to the untreated control cells.

G MTT Assay Experimental Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Adherence) Start->Incubate1 Treat Treat with Compounds (e.g., 24-72h) Incubate1->Treat AddMTT Add MTT Reagent (0.5 mg/mL) Treat->AddMTT Incubate2 Incubate ~4h at 37°C (Formazan Formation) AddMTT->Incubate2 Solubilize Add Solubilization Agent (e.g., DMSO) Incubate2->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read End End: Calculate Cell Viability Read->End

Fig 3. Workflow for MTT Cell Viability Assay

References

A Comparative Metabolic and Mechanistic Analysis: Homoeriodictyol vs. Hesperetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic profiles and signaling pathway interactions of two structurally related flavanones: homoeriodictyol and hesperetin. While direct comparative studies are limited, this document synthesizes available experimental data from individual and precursor-based studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound and hesperetin are dietary flavonoids with significant therapeutic potential. Their metabolic fate and cellular mechanisms of action are crucial for understanding their bioavailability and pharmacological effects. Hesperetin, derived primarily from the hydrolysis of hesperidin, undergoes extensive phase II metabolism, forming glucuronide and sulfate conjugates. This compound, a metabolite of eriocitrin, is also metabolized via conjugation. Precursor studies in humans suggest that the bioavailability of hesperetin metabolites may be influenced by the solubility of its parent glycoside. Both compounds appear to exert their biological effects through the modulation of key signaling pathways, including the Nrf2 antioxidant response and the NF-κB inflammatory pathway. This guide presents the available quantitative data, detailed experimental protocols for their metabolic analysis, and visual representations of their interactions with cellular signaling cascades.

Data Presentation: Comparative Pharmacokinetics of Metabolites

The following table summarizes the pharmacokinetic parameters of key metabolites of this compound and hesperetin, derived from a comparative human study on their respective precursors, eriocitrin and hesperidin. It is important to note that these values reflect the metabolism of the parent glycosides and may not fully represent the pharmacokinetics of the aglycones when administered directly.

MetabolitePrecursor AdministeredCmax (µM) mean ± SDTmax (h) mean ± SDAUC (µM·h) mean ± SDReference
This compound Glucuronide Eriocitrin0.8 ± 0.76.0 ± 0.43.1 ± 2.9[1]
Hesperetin Glucuronide Hesperidin0.1 ± 0.18.0 ± 0.50.4 ± 0.5[1]
Hesperetin Sulfate Hesperidin0.2 ± 0.38.0 ± 0.50.7 ± 1.2[1]

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability of this compound and hesperetin.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound and hesperetin in human liver microsomes.

Materials:

  • This compound and hesperetin (analytical grade)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for reaction termination

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound and hesperetin in a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final working concentrations. The final organic solvent concentration in the incubation mixture should be less than 1%.

  • In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the test compound (this compound or hesperetin).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the human liver microsomes.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Quantification of Metabolites in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of this compound, hesperetin, and their metabolites in plasma or urine.[2][3]

Objective: To quantify the concentrations of this compound, hesperetin, and their glucuronidated and sulfated metabolites in biological matrices.[2][3]

Materials:

  • Plasma or urine samples

  • β-glucuronidase/sulfatase enzyme solution

  • Solid-phase extraction (SPE) cartridges

  • Methanol, acetonitrile, and formic acid (LC-MS grade)

  • Internal standards for each analyte

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma or urine samples on ice.

    • To deconjugate the metabolites, incubate the samples with β-glucuronidase/sulfatase at 37°C.

    • Spike the samples with the internal standards.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the pre-treated samples onto the cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol with formic acid).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient elution of water and acetonitrile containing formic acid.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Determine the concentrations of the analytes in the samples by interpolating their peak area ratios to the internal standard on the calibration curve.

Mandatory Visualization

Metabolic Pathway of Eriocitrin and Hesperidin

Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Gut Microbiota (Hydrolysis) Hesperidin Hesperidin Hesperetin Hesperetin Hesperidin->Hesperetin Gut Microbiota (Hydrolysis) This compound This compound Eriodictyol->this compound Methylation (3'-OH) Eriodictyol->Hesperetin Methylation (4'-OH) Eriodictyol_Metabolites Eriodictyol Conjugates (Glucuronides, Sulfates) Eriodictyol->Eriodictyol_Metabolites Phase II Metabolism Homoeriodictyol_Metabolites This compound Conjugates (Glucuronides, Sulfates) This compound->Homoeriodictyol_Metabolites Phase II Metabolism Hesperetin->Eriodictyol Demethylation Hesperetin_Metabolites Hesperetin Conjugates (Glucuronides, Sulfates) Hesperetin->Hesperetin_Metabolites Phase II Metabolism

Caption: Metabolic conversion of eriocitrin and hesperidin to their respective metabolites.

Experimental Workflow for In Vitro Metabolism

Start Start: Prepare Reagents Incubation Incubate Test Compound with Human Liver Microsomes & NADPH at 37°C Start->Incubation Time_Points Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Termination Terminate Reaction with Acetonitrile + Internal Standard Time_Points->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Data Processing: Calculate t1/2 and CLint Analysis->Data_Processing

Caption: Workflow for determining in vitro metabolic stability.

Comparative Modulation of Nrf2 and NF-κB Signaling Pathways

cluster_Hesperetin Hesperetin cluster_this compound This compound (inferred from Eriodictyol) Hesperetin Hesperetin Keap1_H Keap1 Hesperetin->Keap1_H Inhibits IKK_H IKK Hesperetin->IKK_H Inhibits Nrf2_H Nrf2 Keap1_H->Nrf2_H Inhibits ARE_H ARE Nrf2_H->ARE_H Activates Antioxidant_Genes_H Antioxidant Genes (e.g., HO-1, GCLC) ARE_H->Antioxidant_Genes_H Induces IκBα_H IκBα IKK_H->IκBα_H Phosphorylates NFκB_H NF-κB IκBα_H->NFκB_H Inhibits Inflammatory_Genes_H Inflammatory Genes (e.g., TNF-α, IL-6) NFκB_H->Inflammatory_Genes_H Induces This compound This compound Keap1_Ho Keap1 This compound->Keap1_Ho Inhibits (putative) IKK_Ho IKK This compound->IKK_Ho Inhibits (putative) Nrf2_Ho Nrf2 Keap1_Ho->Nrf2_Ho Inhibits ARE_Ho ARE Nrf2_Ho->ARE_Ho Activates Antioxidant_Genes_Ho Antioxidant Genes (e.g., HO-1, GCLC) ARE_Ho->Antioxidant_Genes_Ho Induces IκBα_Ho IκBα IKK_Ho->IκBα_Ho Phosphorylates NFκB_Ho NF-κB IκBα_Ho->NFκB_Ho Inhibits Inflammatory_Genes_Ho Inflammatory Genes (e.g., TNF-α, IL-6) NFκB_Ho->Inflammatory_Genes_Ho Induces

Caption: Comparative effects on Nrf2 and NF-κB pathways.

Conclusion

This comparative guide highlights the current understanding of the metabolism and mechanisms of action of this compound and hesperetin. While both are structurally similar and undergo phase II metabolism, the available data from precursor studies suggest potential differences in their bioavailability. Both compounds show promise as modulators of key cellular signaling pathways involved in antioxidant defense and inflammation. The provided experimental protocols serve as a foundation for designing future studies to directly compare these two important flavonoids and further elucidate their therapeutic potential. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the direct comparative metabolism and bioactivity of this compound and hesperetin.

References

A Comparative Analysis of Homoeriodictyol Content from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Homoeriodictyol content across various plant species, supported by experimental data and detailed methodologies. This compound, a naturally occurring flavanone, is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] A key challenge in its application is identifying and quantifying its presence in natural sources. This document aims to consolidate current knowledge on the primary botanical sources of this compound, present quantitative data, and detail the experimental protocols for its extraction and analysis.

This compound Content in Various Plant Species

This compound has been identified in a range of plant species. The most prominent source is Eriodictyon californicum, commonly known as Yerba Santa.[4][5] However, other plants have also been confirmed to contain this valuable compound. The following table summarizes the quantitative analysis of this compound in different plant materials based on available studies.

Plant SpeciesPart UsedThis compound Content (mg/g of extract)Analytical MethodReference
Rhus retinorrhoeaAerial Parts1.11HPTLC-Densitometry[6]
Rhus tripartitaAerial Parts1.63HPTLC-Densitometry[6]
Eriodictyon spp.LeavesQuantifiedUHPLC/DAD/Q-ToF[7]
Viscum articulatumWhole PlantPresent, not quantifiedNot Specified[2]
Coriandrum sativum (Coriander)FruitExpected but not quantifiedNot Specified[8]
Citrus spp.Not SpecifiedPresent, not quantifiedNot Specified[9]

Experimental Protocols

Accurate quantification of this compound is critical for standardizing herbal products and developing new pharmaceuticals. Below are detailed methodologies for the extraction and analysis of this compound from plant matrices.

Extraction Protocol: Continuous Hot Methanolic Extraction

This method is widely used for extracting flavonoids from dried plant material.

  • Sample Preparation: The aerial parts of the plant are air-dried in the shade until brittle and then pulverized into a coarse powder.

  • Extraction:

    • Place approximately 100g of the powdered plant material into a Soxhlet apparatus.

    • Extract with 95% methanol for a duration of 72 hours.[6]

    • After the extraction cycle is complete, the methanolic extract is filtered to remove any remaining plant solids.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: The resulting concentrated extract is then vacuum-dried to yield a solid residue, which can be stored at -20°C for further analysis.[1]

Quantification Protocol: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a robust and reliable method for the simultaneous quantification of multiple compounds in complex botanical extracts.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve pure this compound standard in methanol to prepare a stock solution (e.g., 100 µg/mL).

    • Sample Solution: Dissolve a known quantity of the dried plant extract in methanol to achieve a final concentration suitable for analysis (e.g., 10 mg/mL).

    • Calibration Standards: Prepare a series of calibration solutions by diluting the stock solution to cover a range of 100–800 ng per application band.[1]

  • Chromatography:

    • Stationary Phase: Use pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm). Activate the plates by heating at 110°C for 30 minutes prior to use.

    • Sample Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated applicator.

    • Mobile Phase: Develop the plate in a twin-trough chamber previously saturated with a Toluene:Ethyl Acetate:Methanol solvent system.

    • Development: Allow the solvent front to migrate up to 80 mm from the application point.

    • Drying: After development, air-dry the plate.

  • Densitometric Analysis:

    • Scan the dried plate using a TLC scanner at a wavelength of 293 nm.[6]

    • Quantify the amount of this compound in the sample by comparing the peak area from the sample track to the peak areas from the calibration curve generated from the standards.

Experimental Workflow Diagram

G Fig. 1: General workflow for this compound analysis. plant Dried Plant Material powder Pulverization plant->powder extract Hot Methanolic Extraction (Soxhlet) powder->extract concentrate Concentration (Rotary Evaporator) extract->concentrate dry Vacuum Drying concentrate->dry hptlc HPTLC Plate Application dry->hptlc develop Chromatographic Development hptlc->develop scan Densitometric Scanning (293 nm) develop->scan quant Data Analysis & Quantification scan->quant

Fig. 1: General workflow for this compound analysis.

Bioactivity and Associated Signaling Pathways

This compound exhibits significant biological effects, often through the modulation of key cellular signaling pathways. Its therapeutic potential is largely attributed to its antioxidant and anti-inflammatory actions.

One of the critical pathways modulated by this compound is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . This pathway is a primary cellular defense mechanism against oxidative stress.

  • Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1. It then translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of protective enzymes and proteins, including heme oxygenase-1 (HO-1), which collectively protect the cell from damage.[10][11] Studies have shown that this compound can protect human endothelial cells from oxidative stress by activating this Nrf2 pathway.[12]

  • Other Pathways: Research also indicates that this compound can influence glucose metabolism by enhancing uptake via the SGLT-1 transporter and may play a role in neuroscience by reducing serotonin release and inhibiting the NLRP3 inflammasome, a key component in neuroinflammation.[12][13]

Nrf2 Signaling Pathway Activation

G Fig. 2: Activation of the Nrf2 antioxidant pathway. cluster_nucleus Nuclear Events HED This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HED->Keap1_Nrf2 induces dissociation Stress Oxidative Stress Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription binds & activates Proteins Antioxidant Proteins (e.g., HO-1) Transcription->Proteins leads to

Fig. 2: Activation of the Nrf2 antioxidant pathway.

References

Safety Operating Guide

Proper Disposal of Homoeriodictyol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of Homoeriodictyol is paramount. This guide provides essential, step-by-step procedures for the safe management of this compound waste in a laboratory setting, reinforcing our commitment to safety and environmental responsibility beyond the product itself.

This compound, a naturally occurring flavanone, is not classified as a hazardous substance under GHS and Regulation (EC) No 1272/2008. However, due to its potential harm to the aquatic environment, proper disposal procedures are essential to minimize environmental impact and ensure a safe laboratory workplace. All waste materials contaminated with this compound should be treated as chemical hazardous waste.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. Personal protective equipment (PPE) should be worn at all times.

Key Safety Information:

PropertyValueReference
Appearance Light yellow powder[1]
Molecular Formula C16H14O6[1]
Molecular Weight 302.28 g/mol [2]
Storage Store at +4°C for the short term and -20°C for long-term storage. Keep in a dry, well-ventilated place away from sources of ignition.[3]
Handling Avoid contact with skin and eyes. Ensure adequate ventilation and prevent dust formation.[4]

Personal Protective Equipment (PPE) Protocol:

PPE ItemSpecification
Gloves Chemical impermeable gloves.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Operational Disposal Plan

The disposal of this compound involves a multi-step process designed to ensure the safety of laboratory personnel and prevent environmental contamination. This workflow outlines the process from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Waste Segregation & Storage cluster_2 Deactivation (Optional but Recommended) cluster_3 Final Disposal A Solid Waste (Contaminated labware, PPE, unused solid) C Collect in a labeled, sealed, puncture-proof container for solid chemical waste. A->C B Liquid Waste (Solutions containing this compound) D Collect in a labeled, sealed, leak-proof container for liquid chemical waste. B->D F Arrange for pickup by a licensed hazardous waste disposal company. C->F E Chemical Neutralization (See Experimental Protocol) D->E E->F G Incineration is the preferred method of disposal. F->G Spill This compound Spill Occurs Evacuate Evacuate immediate area if spill is large or dust is generated. Spill->Evacuate Alert Alert colleagues and supervisor. Spill->Alert PPE Don appropriate PPE (gloves, goggles, lab coat). Alert->PPE Contain Contain the spill with absorbent material. PPE->Contain Cleanup Clean up spill using a scoop and place in a sealed container. Contain->Cleanup Decontaminate Decontaminate the area with soap and water. Cleanup->Decontaminate Dispose Dispose of cleanup materials as hazardous waste. Decontaminate->Dispose

References

Personal protective equipment for handling Homoeriodictyol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Homoeriodictyol, a flavonoid compound utilized in various research and development applications. Adherence to these procedures is vital to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound and the closely related compound Eriodictyol are not classified as hazardous substances, others suggest they can cause skin and eye irritation[1][2][3][4]. Therefore, a cautious approach is recommended, employing standard laboratory safety measures. The primary risks are associated with inhalation of dust particles and direct contact with the skin and eyes[5][6][7].

Recommended Personal Protective Equipment (PPE):

A summary of the necessary PPE is provided below. This equipment should be worn at all times when handling this compound.

Protection Type Specific Equipment Standard/Material Purpose
Eye/Face Protection Safety goggles with side-shieldsEN 166 or 29 CFR 1910.133To prevent eye contact with dust or splashes[1][2].
Hand Protection Chemical-resistant glovesEN 374 (Nitrile rubber)To prevent skin contact. Nitrile gloves with a thickness >0.11 mm are recommended[2][5].
Respiratory Protection Dust mask or respiratorN95 (US) or EN 143/149 (EU)Necessary when dust formation is likely to protect against inhalation[1][2].
Body Protection Laboratory coat / Impervious clothingN/ATo prevent contamination of personal clothing and skin exposure[1][8].

Safe Handling and Operational Workflow

Proper handling techniques are essential to minimize exposure and maintain the integrity of the compound. Operations should be conducted in a well-ventilated area, preferably within a fume hood to control dust[5][6][9].

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh this compound (Minimize Dust Formation) C->D E Prepare Solution or Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Containers F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Storage and Disposal Procedures

Proper storage and disposal are critical for safety and environmental protection.

Storage Conditions:

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at +4°C or -20°C for long-term storage[][11].To maintain chemical stability and prevent degradation.
Container Tightly closed, light-resistant container[5].To prevent contamination and degradation from light and moisture.
Ventilation Store in a well-ventilated area[5].To prevent accumulation of any potential vapors.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases[1][4][8].To avoid hazardous chemical reactions.

Disposal Plan:

Contaminated materials and unused compounds must be disposed of as chemical waste.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container[1][5].

  • Disposal Route : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations[2][8].

  • Environmental Precautions : Do not allow the chemical to enter drains or the environment[1][2][5]. Prevent further leakage or spillage if it is safe to do so[5][6][7].

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is necessary.

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][4][12].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician[1][4][12].
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur[1][4][12].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur[1][4][12].

Accidental Release Measures:

In the event of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not use spark-proof tools. After collection, clean the spill area thoroughly[1][5][6].

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。